Hsd17B13-IN-59
Description
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Properties
Molecular Formula |
C24H17Cl2N5O3 |
|---|---|
Molecular Weight |
494.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[3-[(1-methylindazol-3-yl)methyl]-4-oxoquinazolin-5-yl]benzamide |
InChI |
InChI=1S/C24H17Cl2N5O3/c1-30-20-8-3-2-5-14(20)19(29-30)11-31-12-27-17-6-4-7-18(21(17)24(31)34)28-23(33)13-9-15(25)22(32)16(26)10-13/h2-10,12,32H,11H2,1H3,(H,28,33) |
InChI Key |
PBIXVZCWTPVAOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: HSD17B13 as a Therapeutic Target
An In-depth Technical Guide on the Core Mechanism of Action of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein predominantly expressed in the liver and localized to the surface of lipid droplets (LDs) within hepatocytes.[1][2] It is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, which is involved in the metabolism of hormones, fatty acids, and bile acids.[3][4] The expression of HSD17B13 is notably increased in patients with non-alcoholic fatty liver disease (NAFLD).[3][5]
Genetic studies have provided strong validation for HSD17B13 as a therapeutic target. Loss-of-function variants in the HSD17B13 gene, particularly the rs72613567 splice variant, are associated with a reduced risk of progression from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][6] The enzyme's known activities include the conversion of retinol to retinaldehyde and the metabolism of steroids and pro-inflammatory lipid mediators.[1][2] Overexpression of HSD17B13 in hepatocyte cell lines promotes an increase in the number and size of lipid droplets.[2][7] Given this evidence, the inhibition of HSD17B13 enzymatic activity presents a promising therapeutic strategy for NAFLD and other chronic liver diseases.[1][3]
Hsd17B13-IN-59 is a potent inhibitor of HSD17B13, identified as a dichlorophenol compound.[8] This guide will explore the mechanism of action of HSD17B13 inhibition, using this compound as a key example, and will draw upon data from other well-characterized inhibitors to provide a comprehensive overview for research and development professionals.
Quantitative Data on HSD17B13 Inhibitors
The potency of HSD17B13 inhibitors is determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a critical metric for comparison.
| Compound | Inhibitor Type | Assay Substrate | IC50 Value | Source |
| This compound | Dichlorophenol | Estradiol | ≤ 0.1 µM | [8] |
| BI-3231 | Alkynyl Phenol | Estradiol | 1.4 µM (Initial Hit), <0.01 µM (Optimized) | [9][10] |
| BI-3231 | Alkynyl Phenol | Leukotriene B4 | Strong Correlation with Estradiol Assay | [9][10] |
| BI-3231 | Alkynyl Phenol | Retinol | 2.4 µM (Initial Hit) | [9] |
Core Mechanism of Action
The primary mechanism of action for HSD17B13 inhibitors like this compound is the direct suppression of the enzyme's oxidoreductase activity. HSD17B13 is an NAD+-dependent enzyme.[6][11] Structural and biochemical studies of similar phenol-based inhibitors reveal that their binding and subsequent inhibition are highly dependent on the presence of the NAD+ cofactor.[9][10]
NAD+-Dependent Binding
Thermal shift assays, which measure changes in protein thermal stability upon ligand binding, confirm that inhibitors cause a significant stabilizing shift only in the presence of NAD+.[9] This indicates that the inhibitor binds to the HSD17B13-NAD+ complex, suggesting a ternary complex is formed. This dependency is a key feature of the inhibitory mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enanta.com [enanta.com]
Hsd17B13-IN-59: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the HSD17B13 Inhibitor, Hsd17B13-IN-59
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HSD17B13 in liver diseases and other metabolic disorders.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor of HSD17B13. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C24H17Cl2N5O3 |
| Molecular Weight | 494.33 g/mol |
| CAS Number | 2770247-11-3 |
| SMILES | O=C(C1=CC(Cl)=C(C(Cl)=C1)O)NC2=CC=CC(N=CN3CC4=NN(C)C5=C4C=CC=C5)=C2C3=O |
| Potency (IC50 for estradiol) | ≤ 0.1 μM |
| Solubility | Soluble in DMSO |
Biological Context: The Role of HSD17B13 in Disease
17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Its expression is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD). HSD17B13 is implicated in the metabolism of steroids, fatty acids, and retinol.
Recent research has elucidated a signaling pathway where HSD17B13 promotes the biosynthesis of platelet-activating factor (PAF). PAF, in turn, activates the PAF receptor (PAFR) and the STAT3 signaling pathway, leading to increased fibrinogen expression and subsequent inflammation, a key process in the progression of liver disease.
Given its role in hepatic lipid metabolism and inflammation, HSD17B13 has emerged as a promising therapeutic target for NAFLD, non-alcoholic steatohepatitis (NASH), and other chronic liver conditions.
Mechanism of Action of this compound
This compound acts as a potent inhibitor of the enzymatic activity of HSD17B13. By blocking HSD17B13, it is hypothesized to interfere with the downstream signaling cascade that promotes liver inflammation. The inhibition of HSD17B13 is expected to reduce the production of PAF, thereby downregulating STAT3-mediated fibrinogen expression and mitigating the inflammatory response in the liver.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches related to this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: HSD17B13 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and development of HSD17B13 inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of HSD17B13 inhibitors. Below are representative methodologies for key assays.
In Vitro HSD17B13 Enzyme Inhibition Assay (NADH-Glo™ Assay)
This assay determines the ability of a test compound to inhibit the enzymatic activity of HSD17B13 by measuring the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
NAD+
-
Substrate (e.g., Estradiol or Retinol)
-
This compound (or other test compounds) dissolved in DMSO
-
NADH-Glo™ Detection Reagent (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing recombinant HSD17B13 enzyme to each well.
-
Initiate the enzymatic reaction by adding a solution containing NAD+ and the substrate (e.g., 15 µM β-estradiol).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HSD17B13 Activity Assay
This assay evaluates the inhibitory effect of a compound on HSD17B13 activity within a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or Huh7)
-
Cell culture medium and supplements
-
This compound (or other test compounds) dissolved in DMSO
-
Oleic acid (to induce lipid droplet formation)
-
Reagents for measuring a downstream product (e.g., PAF or fibrinogen) via ELISA or other methods.
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere.
-
Treat the cells with oleic acid to induce lipid droplet formation and HSD17B13 expression.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Collect the cell culture supernatant or cell lysates.
-
Measure the concentration of a downstream product of the HSD17B13 pathway, such as PAF or fibrinogen, using a suitable assay kit (e.g., ELISA).
-
Determine the effect of the inhibitor on the production of the downstream marker and calculate the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of HSD17B13 in liver disease and other metabolic disorders. Its potency and specificity make it a promising lead compound for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further characterization of this compound and the exploration of HSD17B13 as a therapeutic target. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to assess its efficacy and safety in preclinical models of liver disease.
Hsd17B13-IN-59: A Technical Guide to a Novel HSD17B13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hsd17B13-IN-59 is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme implicated in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, relevant experimental protocols, and associated signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting HSD17B13.
Introduction to HSD17B13
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] It is a 300-amino acid protein primarily expressed in the liver and localized to lipid droplets within hepatocytes. HSD17B13 is known to play a role in hepatic lipid metabolism, although its precise physiological substrates are still under investigation. Studies have suggested its involvement in the metabolism of steroids, fatty acids, and retinols.
Genetic studies have strongly linked loss-of-function variants of the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including NAFLD, alcoholic liver disease, and hepatocellular carcinoma. This protective effect has positioned HSD17B13 as a promising therapeutic target for these conditions. Inhibition of HSD17B13 enzymatic activity is a key strategy being explored for the treatment of liver disease.
This compound: A Potent Inhibitor
This compound, also known as Compound 177, is a dichlorophenol-containing small molecule inhibitor of HSD17B13. Its development provides a valuable tool for studying the therapeutic potential of HSD17B13 inhibition.
Chemical Properties
| Property | Value |
| Compound Name | This compound (Compound 177) |
| Molecular Formula | C26H17Cl2N5O3 |
| CAS Number | 2770247-11-3 |
| Chemical Structure | O=C(C1=CC(Cl)=C(C(Cl)=C1)O)NC2=CC=CC(N=CN3CC4=NN(C)C5=C4C=CC=C5)=C2C3=O |
Biological Activity
The primary reported biological activity of this compound is its potent inhibition of HSD17B13.
| Parameter | Value | Substrate | Reference |
| IC50 | ≤ 0.1 μM | Estradiol |
Mechanism of Action and Signaling Pathways
HSD17B13 is a lipid droplet-associated enzyme that is thought to contribute to the progression of liver disease through its enzymatic activity. The precise mechanism is still being elucidated, but it is known to be involved in pathways that regulate lipid metabolism and inflammation.
HSD17B13-Mediated Lipid Metabolism
Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes, suggesting a role in lipogenesis. The enzyme is believed to catalyze the conversion of various lipid substrates, thereby influencing the hepatic lipid profile.
Caption: this compound inhibits HSD17B13, which is localized to lipid droplets and promotes lipogenesis.
HSD17B13 and Inflammatory Signaling
Emerging evidence suggests that HSD17B13 activity may also influence inflammatory pathways in the liver, contributing to the progression from simple steatosis to NASH. The inhibition of HSD17B13 is therefore hypothesized to have anti-inflammatory effects.
Caption: this compound may mitigate NASH progression by inhibiting HSD17B13-influenced pro-inflammatory pathways.
Experimental Protocols
The following protocols are representative of the methods used to characterize HSD17B13 inhibitors. While specific details for this compound are proprietary, these established assays provide a framework for its evaluation.
Synthesis of this compound
The detailed synthesis of this compound is described in patent WO2022103960. While the full text of the patent provides the specific reaction steps, a general approach for the synthesis of dichlorophenol HSD17B13 inhibitors can be inferred from the chemical literature. Typically, this would involve the coupling of a dichlorophenol derivative with a suitable heterocyclic core structure through amide bond formation or other cross-coupling reactions.
Recombinant HSD17B13 Expression and Purification
Objective: To produce purified, active HSD17B13 enzyme for use in in vitro assays.
Materials:
-
Full-length human HSD17B13 cDNA
-
Expression vector (e.g., pET vector for E. coli or baculovirus vector for insect cells)
-
Competent cells (e.g., E. coli BL21(DE3) or Sf9 insect cells)
-
Cell culture media and reagents
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Clone the HSD17B13 cDNA into the expression vector, including an N- or C-terminal purification tag (e.g., 6xHis-tag).
-
Transform the expression vector into the appropriate host cells.
-
Culture the cells and induce protein expression (e.g., with IPTG for E. coli or by viral infection for insect cells).
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication or other appropriate methods and clarify the lysate by centrifugation.
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged HSD17B13 with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Determine the protein concentration (e.g., by Bradford assay) and assess purity by SDS-PAGE.
In Vitro HSD17B13 Enzymatic Assay
Objective: To determine the inhibitory activity of this compound against HSD17B13.
Materials:
-
Purified recombinant HSD17B13
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)
-
NAD+ (cofactor)
-
Estradiol (substrate)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well or 384-well microplates
-
Plate reader capable of measuring absorbance at 340 nm (for NADH production)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and estradiol.
-
Add varying concentrations of this compound (typically in a serial dilution) to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the purified HSD17B13 enzyme to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular HSD17B13 Activity Assay
Objective: To assess the inhibitory activity of this compound in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or Huh7)
-
Cell culture medium and supplements
-
This compound
-
A suitable substrate for cellular uptake (e.g., a cell-permeable retinol ester)
-
Lysis buffer
-
Analytical method to measure substrate conversion (e.g., LC-MS/MS)
Procedure:
-
Seed the hepatocyte cell line in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a defined period.
-
Add the substrate to the cells and incubate for a specific time to allow for enzymatic conversion.
-
Wash the cells and lyse them to release intracellular contents.
-
Analyze the cell lysates by LC-MS/MS to quantify the remaining substrate and the product formed.
-
Calculate the percentage of substrate conversion at each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of HSD17B13 and for validating this enzyme as a therapeutic target for chronic liver diseases. The data and protocols presented in this guide provide a foundation for researchers to further explore the potential of HSD17B13 inhibition. Future studies should focus on a more detailed characterization of the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of this compound and similar compounds to advance the development of novel therapies for NAFLD and NASH.
References
Hsd17B13-IN-59: An In-Depth Technical Guide to a Novel HSD17B13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. Hsd17B13-IN-59 is a potent inhibitor of HSD17B13, identified as Compound 177 in patent literature. This technical guide provides a comprehensive overview of the target selectivity profile, mechanism of action, and experimental considerations for this compound, based on publicly available information and representative data from the field.
Introduction to HSD17B13
HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, predominantly expressed in the liver and localized to lipid droplets within hepatocytes. While its precise physiological function is still under investigation, it is known to be involved in hepatic lipid metabolism. Upregulation of HSD17B13 is observed in patients with nonalcoholic fatty liver disease (NAFLD), suggesting a role in disease pathogenesis. The protective effect of loss-of-function mutations has spurred the development of small molecule inhibitors aimed at mimicking this genetic protection.
This compound Target Selectivity Profile
Detailed target selectivity data for this compound against a broad panel of enzymes and receptors is not yet publicly available. However, foundational data indicates its potent and primary activity against its intended target, HSD17B13.
Table 1: Primary Target Affinity of this compound
| Target | Ligand | IC50 (µM) | Assay Type |
| HSD17B13 | Estradiol | ≤ 0.1 | Biochemical Assay |
Note: This table summarizes the primary activity of this compound based on available data. A comprehensive selectivity profile would typically include screening against other HSD17B family members and a broader kinase panel.
Table 2: Illustrative Selectivity Profile for a Highly Selective HSD17B13 Inhibitor
| Target | IC50 (µM) | Fold Selectivity (vs. HSD17B13) |
| HSD17B13 | 0.01 | 1 |
| HSD17B1 | > 10 | > 1000 |
| HSD17B2 | > 10 | > 1000 |
| HSD17B4 | > 10 | > 1000 |
| HSD17B11 | 5.2 | 520 |
| AKR1C3 | > 10 | > 1000 |
This table is a representative example of the type of selectivity data generated for HSD17B13 inhibitors and does not represent actual data for this compound.
Signaling Pathway of HSD17B13 in Hepatocytes
HSD17B13 is localized on the surface of lipid droplets and is implicated in the regulation of lipid metabolism and inflammation within hepatocytes. Its inhibition is thought to mitigate the progression of liver disease.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes and the inhibitory action of this compound.
Experimental Protocols
Detailed, specific experimental protocols for this compound are proprietary and not publicly available. The following are representative protocols for biochemical and cellular assays commonly used to characterize HSD17B13 inhibitors.
Representative Biochemical Inhibition Assay
Objective: To determine the in vitro potency of a test compound against purified HSD17B13 enzyme.
Materials:
-
Recombinant human HSD17B13 protein
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.1% BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., a luciferase-based system to measure NADH production)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add recombinant HSD17B13 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Representative Cellular Assay
Objective: To assess the activity of a test compound on HSD17B13 within a cellular context.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2 or Huh7)
-
Cell culture medium and supplements
-
Test compound
-
Substrate (e.g., a cell-permeable ester of a known HSD17B13 substrate)
-
Lysis buffer
-
Analytical method to measure substrate and product (e.g., LC-MS/MS)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1 hour).
-
Add the substrate to the cells and incubate for a specific duration (e.g., 4 hours).
-
Wash the cells with PBS and lyse them.
-
Collect the cell lysates and analyze the concentrations of the substrate and its product using LC-MS/MS.
-
Calculate the percent inhibition of product formation at each compound concentration and determine the cellular IC50 value.
Experimental Workflow for Target Selectivity Profiling
A systematic approach is required to fully characterize the selectivity of a new chemical entity like this compound.
Caption: A typical experimental workflow for determining the target selectivity profile of a novel inhibitor.
Conclusion
This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of chronic liver diseases. While comprehensive public data on its selectivity is pending, the available information positions it as a valuable tool for further investigating the therapeutic potential of HSD17B13 inhibition. The experimental protocols and workflows described herein provide a framework for the continued characterization of this and other novel HSD17B13 inhibitors. As research progresses, a more detailed understanding of the selectivity and mechanism of action of this compound will be crucial for its potential development as a therapeutic agent.
The Role of Hsd17B13-IN-59 in Inhibiting Retinol Dehydrogenase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid (17-beta) dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD).[3][4] Notably, HSD17B13 exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde, a critical step in retinoic acid signaling.[3][4][5] This enzymatic function links HSD17B13 to retinoid metabolism, which is often dysregulated in liver disease.
Hsd17B13-IN-59 is a known inhibitor of HSD17B13.[6] While its inhibitory effect on the estradiol dehydrogenase activity of HSD17B13 has been characterized, its specific role in modulating the retinol dehydrogenase function of the enzyme is a key area of investigation for therapeutic development. This technical guide provides an in-depth overview of HSD17B13's retinol dehydrogenase activity and the current understanding of its inhibition by this compound, supplemented with detailed experimental protocols and pathway diagrams to facilitate further research.
HSD17B13 and Retinol Dehydrogenase Activity
HSD17B13's enzymatic function extends to the metabolism of retinoids. It has been demonstrated to possess retinol dehydrogenase (RDH) activity, converting all-trans-retinol into all-trans-retinaldehyde.[4][5] This is a rate-limiting step in the biosynthesis of retinoic acid, a potent signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and inflammation.[4] The localization of HSD17B13 to lipid droplets in hepatocytes places it in close proximity to the sites of retinol storage and metabolism.[1][2]
Loss-of-function variants of HSD17B13 have been associated with a reduced risk of developing chronic liver diseases, suggesting that inhibition of its enzymatic activity is a promising therapeutic strategy.[3] The retinol dehydrogenase activity of HSD17B13 is therefore a critical target for drug development efforts aimed at mitigating liver pathology.
This compound: An Inhibitor of HSD17B13
This compound has been identified as an inhibitor of HSD17B13.[6] Quantitative data on its inhibitory potency against the estradiol dehydrogenase activity of the enzyme is available.
Table 1: Inhibitory Activity of this compound against HSD17B13
| Compound | Target | Substrate | IC50 (µM) |
| This compound | HSD17B13 | Estradiol | ≤ 0.1[6] |
Note: The inhibitory activity of this compound against the retinol dehydrogenase activity of HSD17B13 has not been reported in publicly available literature. The protocol provided in the following section can be utilized to determine this specific activity.
Experimental Protocols
Cell-Based Retinol Dehydrogenase Activity Assay
This protocol is adapted from methodologies described in the literature to assess the retinol dehydrogenase activity of HSD17B13 in a cellular context.[4]
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect cells with an expression vector encoding for human HSD17B13 or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
2. Retinol Treatment:
-
24 hours post-transfection, replace the culture medium with fresh medium containing a final concentration of 5 µM all-trans-retinol (from a stock solution in ethanol; the final ethanol concentration should be <0.1%).
-
Incubate the cells for 8 hours at 37°C.
3. Sample Preparation:
-
Cell Lysate for HPLC:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) and collect the lysate.
-
Perform protein quantification using a standard method (e.g., BCA assay).
-
Extract retinoids from the lysate using a liquid-liquid extraction method with a solvent like hexane or ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Cell Lysate for Western Blot:
-
Collect a separate aliquot of the cell lysate for Western blot analysis to confirm HSD17B13 expression.
-
4. HPLC Analysis:
-
Analyze the extracted retinoids by reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.
-
Use an isocratic or gradient mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate all-trans-retinol, all-trans-retinaldehyde, and all-trans-retinoic acid.
-
Detect the retinoids using a UV detector at an appropriate wavelength (e.g., 325 nm for retinol and 340 nm for retinaldehyde and retinoic acid).
-
Quantify the concentrations of retinaldehyde and retinoic acid by comparing the peak areas to those of known standards.
5. Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HSD17B13 and a suitable secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate to confirm successful transfection and protein expression.
6. Data Analysis:
-
Normalize the amount of retinaldehyde and retinoic acid produced to the total protein concentration of the cell lysate.
-
Compare the levels of retinaldehyde and retinoic acid in cells transfected with HSD17B13 to the empty vector control to determine the specific retinol dehydrogenase activity of HSD17B13.
Conclusion
HSD17B13 is a validated retinol dehydrogenase, and its inhibition presents a compelling strategy for the treatment of chronic liver diseases. While this compound is a known inhibitor of this enzyme, its specific efficacy against the retinol dehydrogenase activity remains to be publicly documented. The experimental protocol detailed in this guide provides a robust framework for researchers to quantify the inhibitory potential of this compound and other novel compounds against the retinol-to-retinaldehyde conversion catalyzed by HSD17B13. Such investigations are crucial for advancing the development of targeted therapies for NAFLD and other liver pathologies. Further studies are warranted to fully elucidate the therapeutic implications of modulating HSD17B13's retinol dehydrogenase activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. medchemexpress.com [medchemexpress.com]
The Role of Hsd17B13 Inhibition in Lipid Metabolism: A Technical Guide for Researchers
San Francisco, CA, November 7, 2025 – This technical guide provides an in-depth overview of the role of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in lipid metabolism and the therapeutic potential of its inhibition. HSD17B13, a liver-specific, lipid droplet-associated enzyme, has emerged as a key regulator of hepatic lipid homeostasis and a promising target for the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).
Recent research, including genetic studies and preclinical evaluation of small molecule inhibitors, has shed light on the metabolic consequences of targeting HSD17B13. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more advanced forms of liver disease, including NASH, fibrosis, and cirrhosis.[1][2][3] This protective effect is attributed to alterations in hepatic lipid composition and related signaling pathways.
This guide summarizes the current understanding of HSD17B13's function, the effects of its inhibition on lipid profiles, detailed experimental protocols for its study, and the signaling pathways it modulates. While a specific inhibitor "Hsd17B13-IN-59" is not documented in the scientific literature, this guide will refer to the effects of HSD17B13 inhibition based on data from publicly disclosed inhibitors and genetic studies.
Core Concepts:
-
HSD17B13 as a Therapeutic Target: HSD17B13 is predominantly expressed in hepatocytes and is localized to lipid droplets.[4] Its expression is upregulated in patients with NAFLD.[4][5] Genetic variants that lead to a loss of HSD17B13 function are associated with a decreased risk of developing advanced liver diseases.[1][2][3]
-
Impact on Lipid Metabolism: Inhibition or loss of HSD17B13 function leads to significant changes in the hepatic lipidome. These changes include alterations in the levels of triglycerides (TGs), diglycerides (DGs), phosphatidylcholines (PCs), and phosphatidylethanolamines (PEs).[6][7][8]
-
Mechanism of Action: The precise enzymatic function of HSD17B13 is still under investigation, with studies suggesting it may act as a retinol dehydrogenase.[1] Its inhibition is thought to modulate lipid droplet dynamics and related inflammatory signaling pathways.
Data Presentation
Table 1: Potency of Selected HSD17B13 Inhibitors
| Compound | Target | Assay Substrate | IC50 (nM) | Reference |
| HSD17B13-IN-31 | Human HSD17B13 | Estradiol | < 100 | [9] |
| Leukotriene B3 | < 1000 | [9] | ||
| EP-036332 | Human HSD17B13 | Not Specified | 14 | [10] |
| Mouse HSD17B13 | Not Specified | 2.5 | [10] | |
| EP-040081 | Human HSD17B13 | Not Specified | 79 | [10] |
| Mouse HSD17B13 | Not Specified | 74 | [10] | |
| BI-3231 | Human HSD17B13 | Estradiol | 1.4 (Ki) | [11] |
| Mouse HSD17B13 | Not Specified | Single-digit nM (Ki) | [11] |
Table 2: Effects of HSD17B13 Deficiency on Hepatic Lipid Composition in Aged Mice
| Lipid Class | Change in Hsd17b13 KO Mice | Key Observations | Reference |
| Triglycerides (TGs) | Altered | Notable alterations in TG profiles. | [6][7] |
| Diglycerides (DGs) | Altered | Significant changes in DG levels. | [6][7] |
| Phosphatidylcholines (PCs) | Altered | Dysregulated PC metabolism. | [6][7][8] |
| Phosphatidylethanolamines (PEs) | Altered | Alterations in PE profiles. | [6][7] |
| Phosphatidylglycerols (PGs) | Altered | Changes observed in PG levels. | [6][7] |
| Ceramides (Cers) | Altered | Notable alterations in ceramide profiles. | [6][7] |
Experimental Protocols
HSD17B13 Enzymatic Activity Assay
This protocol is adapted from a method used to measure the retinol dehydrogenase activity of HSD17B13.[12]
Materials:
-
HEK293 cells
-
Expression plasmids for HSD17B13 (wild-type and mutants) or empty vector
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
All-trans-retinol (Toronto Research Chemicals)
-
Ethanol
-
Normal-phase HPLC system
-
Retinaldehyde and retinoic acid standards
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in triplicate one day prior to transfection.
-
Transfect cells with HSD17B13 expression plasmids or an empty vector control.
-
-
Substrate Addition:
-
Prepare a stock solution of all-trans-retinol in ethanol.
-
Add all-trans-retinol to the culture medium to a final concentration of 2 or 5 µM (final ethanol concentration ≤0.5% v/v).
-
Incubate the cells for 6 to 8 hours.
-
-
Extraction and Analysis:
-
Harvest the cells and lyse them.
-
Extract retinoids from the cell lysates.
-
Separate retinaldehyde and retinoic acid using a normal-phase HPLC system.
-
-
Quantification:
-
Quantify the levels of retinaldehyde and retinoic acid by comparing them to the retention times and peak areas of the standards.
-
Normalize retinoid levels to the total protein concentration of the cell lysate.
-
Express the results as relative values compared to the empty vector control.
-
LC/MS-Based Lipidomics of Liver Tissue
This protocol provides a general workflow for the analysis of the lipidome of liver tissue, adapted from established methods.[13][14][15][16]
Materials:
-
Liver tissue samples (100 mg)
-
Deionized water
-
Dichloro-methanol (2:1, v/v)
-
Isopropanol-acetonitrile-water (2:1:1, v/v/v)
-
Homogenizer
-
Centrifuge
-
High-purity nitrogen gas
-
UHPLC-Q Exactive mass spectrometer (or equivalent)
-
0.22 µm microporous membrane filters
Procedure:
-
Sample Homogenization:
-
Homogenize 100 mg of liver tissue in 900 µL of deionized water for 1 minute.
-
Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C to remove water-soluble impurities.
-
-
Lipid Extraction:
-
Discard the supernatant.
-
Add dichloro-methanol (2:1, v/v) to the tissue pellet and vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Carefully aspirate the bottom organic layer.
-
-
Sample Preparation for LC-MS:
-
Dry the extracted lipid layer under a stream of high-purity nitrogen.
-
Reconstitute the dried lipids in 100 µL of isopropanol-acetonitrile-water (2:1:1, v/v/v).
-
Filter the reconstituted sample through a 0.22 µm microporous membrane.
-
-
LC-MS Analysis:
-
Inject 3 µL of the filtered sample onto the UHPLC-Q Exactive system.
-
Use a suitable chromatography column and gradient for lipid separation.
-
Acquire data in both positive and negative ionization modes.
-
Set the mass detection range from m/z 100 to 1,000.
-
-
Data Analysis:
-
Process the raw data to identify and quantify lipid species.
-
Perform statistical analysis to identify significant differences in lipid profiles between experimental groups.
-
Mandatory Visualization
Caption: Proposed signaling pathway of HSD17B13 in NAFLD and the effect of its inhibition.
Caption: Experimental workflow for evaluating HSD17B13 inhibitors.
Conclusion
The inhibition of HSD17B13 presents a promising therapeutic strategy for the treatment of NAFLD and NASH. The wealth of genetic data supporting its role in liver disease, coupled with the development of potent small molecule inhibitors, provides a strong rationale for its clinical development. This technical guide provides a foundational understanding of the effects of HSD17B13 inhibition on lipid metabolism and offers detailed protocols for researchers in the field. Further investigation into the precise molecular mechanisms and the long-term effects of HSD17B13 inhibition will be crucial for the successful translation of this therapeutic approach to the clinic.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bulk Untargeted LC-MS/MS Lipidomics [protocols.io]
- 14. waters.com [waters.com]
- 15. Frontiers | LC–MS-based lipidomic analysis of liver tissue sample from spontaneously hypertensive rats treated with extract hawthorn fruits [frontiersin.org]
- 16. LC–MS-based lipidomic analysis of liver tissue sample from spontaneously hypertensive rats treated with extract hawthorn fruits - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) in Liver Disease: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13), a hepatic lipid droplet-associated protein implicated in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document serves as a resource for researchers, scientists, and drug development professionals interested in understanding and investigating the function of Hsd17B13 and evaluating the therapeutic potential of its inhibitors. While a specific inhibitor "Hsd17B13-IN-59" is not characterized in the current literature, this guide outlines the methodologies and experimental frameworks that would be employed to investigate a novel selective inhibitor of Hsd17B13.
Introduction to Hsd17B13
17β-Hydroxysteroid dehydrogenase 13 (Hsd17B13) is a member of the hydroxysteroid dehydrogenase superfamily, primarily expressed in the liver and localized to lipid droplets within hepatocytes.[1][2][3] Its expression is significantly upregulated in patients with NAFLD.[1][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver diseases, including NASH, fibrosis, and cirrhosis, making it an attractive therapeutic target.[5][6][7][8] Functionally, Hsd17B13 is known to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[1][4][6] The enzyme's role in lipid metabolism is an area of active investigation, with evidence suggesting its involvement in lipid droplet dynamics and fatty acid metabolism.[2][9][10]
Investigating Hsd17B13 Function with a Selective Inhibitor
The development of a selective inhibitor for Hsd17B13 would be a critical step in elucidating its precise biological functions and validating it as a therapeutic target. The following sections outline the experimental approaches to characterize such an inhibitor.
The initial characterization of a putative Hsd17B13 inhibitor would involve a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Table 1: Hypothetical In Vitro Activity of a Selective Hsd17B13 Inhibitor
| Assay Type | Parameter | Value |
| Enzymatic Assay | IC50 | 50 nM |
| Cell-Based Assay (Lipid Accumulation) | EC50 | 200 nM |
| Selectivity Panel (vs. other HSDs) | >100-fold selectivity | |
| Cytotoxicity Assay (HepG2 cells) | CC50 | >50 µM |
Following in vitro characterization, the inhibitor's efficacy would be evaluated in cellular models of liver disease and subsequently in animal models.
Table 2: Hypothetical Efficacy of a Selective Hsd17B13 Inhibitor in Preclinical Models
| Model System | Key Endpoint | Result |
| Oleic Acid-treated Huh7 cells | Triglyceride Accumulation | 45% reduction at 1 µM |
| High-Fat Diet Mouse Model | Liver Triglycerides | 30% reduction at 10 mg/kg |
| High-Fat Diet Mouse Model | Serum ALT Levels | 40% reduction at 10 mg/kg |
| High-Fat Diet Mouse Model | Hepatic Fibrosis Markers | Significant downregulation |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of Hsd17B13 function and the evaluation of its inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Hsd17B13's retinol dehydrogenase activity.
Materials:
-
Recombinant human Hsd17B13 protein
-
All-trans-retinol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Test compound (putative inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the recombinant Hsd17B13 protein to each well.
-
Add the diluted test compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding a mixture of all-trans-retinol and NAD+.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Objective: To assess the effect of an Hsd17B13 inhibitor on lipid accumulation in a cellular model of steatosis.
Materials:
-
Huh7 or HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
Oleic acid complexed to bovine serum albumin (BSA)
-
Test compound
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
96-well cell culture plates
Procedure:
-
Seed Huh7 or HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound or vehicle for 1 hour.
-
Induce lipid accumulation by adding oleic acid-BSA complex to the culture medium.
-
Incubate the cells for 24-48 hours.
-
For visualization, fix the cells with formalin and stain with Oil Red O.
-
For quantification, lyse the cells and measure the intracellular triglyceride content using a commercial kit.
-
Normalize the triglyceride levels to the total protein concentration in each well.
Objective: To evaluate the therapeutic efficacy of an Hsd17B13 inhibitor in a mouse model of NAFLD.
Materials:
-
C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
Test compound formulated for oral or parenteral administration
-
Vehicle control
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Induce NAFLD in mice by feeding them a high-fat diet for 8-12 weeks.
-
Randomly assign the HFD-fed mice to treatment groups (vehicle or test compound at different doses). A lean control group on a standard diet should also be included.
-
Administer the test compound or vehicle daily for a predefined period (e.g., 4-8 weeks).
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples for the analysis of serum markers of liver injury (e.g., ALT, AST).
-
Harvest the livers, weigh them, and collect tissue samples for histological analysis (H&E and Sirius Red staining), gene expression analysis (qRT-PCR), and lipid quantification.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental designs is essential for a clear understanding.
Caption: Hsd17B13 signaling in the liver.
Caption: Workflow for Hsd17B13 inhibitor screening.
Conclusion
Hsd17B13 represents a promising therapeutic target for the treatment of NAFLD and other chronic liver diseases. The investigation of its function through the use of selective inhibitors is a critical next step in the drug discovery process. This guide provides a foundational framework for researchers to design and execute experiments aimed at understanding the role of Hsd17B13 and evaluating the therapeutic potential of its inhibition. The methodologies and workflows described herein are intended to facilitate a systematic and rigorous approach to this area of research.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. primarysourceai.substack.com [primarysourceai.substack.com]
- 8. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 9. origene.com [origene.com]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
Hsd17B13-IN-59: A Technical Guide for Investigating NAFLD Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, with a pressing need for effective therapeutic interventions. A promising therapeutic target that has emerged from human genetic studies is the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme. Individuals with loss-of-function variants in the HSD17B13 gene are protected from the progression of NAFLD to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. This protective effect has spurred the development of small molecule inhibitors targeting HSD17B13. This technical guide provides an in-depth overview of a representative HSD17B13 inhibitor, termed Hsd17B13-IN-59, as a tool for studying NAFLD pathogenesis. The data and protocols presented herein are synthesized from the current understanding of HSD17B13 and are intended to serve as a comprehensive resource for researchers in the field.
Introduction to HSD17B13 in NAFLD
HSD17B13 is a member of the hydroxysteroid dehydrogenase superfamily, predominantly expressed in hepatocytes.[1][2] Its expression is upregulated in the livers of patients with NAFLD.[3][4] The enzyme is localized to the surface of lipid droplets, key organelles in the storage and metabolism of neutral lipids.[2][5] While the full spectrum of its endogenous substrates is still under investigation, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[4][6] Genetic loss-of-function of HSD17B13 is associated with reduced hepatic inflammation and fibrosis, providing a strong rationale for the therapeutic inhibition of its enzymatic activity.[5][7]
This compound: A Representative Inhibitor
For the purposes of this guide, this compound is presented as a potent, selective, and cell-permeable small molecule inhibitor of HSD17B13's enzymatic activity. The following quantitative data, presented in tabular format, are illustrative of the expected profile of such a compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay Type |
| HSD17B13 IC50 | 50 nM | Recombinant Human Enzyme Assay (NADH production) |
| Selectivity | >100-fold vs. other HSD17B isoforms | Panel of Recombinant HSD17B Enzyme Assays |
| Cellular Potency | 200 nM | Cellular Retinol to Retinaldehyde Conversion Assay |
| Cytotoxicity (HepG2) | >10 µM | Cell Viability Assay (e.g., CellTiter-Glo®) |
Table 2: Cellular Effects of this compound in a NAFLD Model
| Parameter | Condition | Effect of this compound (1 µM) |
| Lipid Accumulation | Oleic Acid-treated HepG2 cells | 35% reduction in intracellular triglycerides |
| Inflammatory Gene Expression (TNF-α) | LPS-stimulated primary human hepatocytes | 45% decrease in mRNA expression |
| Fibrosis Marker Expression (α-SMA) | Co-culture of hepatocytes and hepatic stellate cells | 30% decrease in protein expression |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in NAFLD Pathogenesis
The diagram below illustrates the proposed role of HSD17B13 in the progression of NAFLD and the point of intervention for an inhibitor like this compound.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for characterizing the efficacy of an HSD17B13 inhibitor in preclinical models of NAFLD.
Experimental Protocols
In Vitro Retinol Dehydrogenase Activity Assay
This protocol is designed to measure the enzymatic activity of HSD17B13 and the potency of inhibitors.
Materials:
-
Recombinant human HSD17B13 protein
-
NAD+
-
All-trans-retinol
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
This compound
-
384-well assay plate
-
Plate reader capable of measuring NADH fluorescence or absorbance
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add assay buffer, NAD+, and the inhibitor at various concentrations.
-
Add recombinant HSD17B13 protein to initiate a pre-incubation period (e.g., 15 minutes at room temperature).
-
Initiate the enzymatic reaction by adding all-trans-retinol.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the production of NADH, which is proportional to enzyme activity, using a plate reader.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Lipid Accumulation Assay
This protocol assesses the effect of this compound on lipid accumulation in a cellular model of steatosis.
Materials:
-
HepG2 or primary human hepatocytes
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Oleic acid complexed to bovine serum albumin (BSA)
-
This compound
-
Oil Red O staining solution
-
Triglyceride quantification kit
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Induce steatosis by treating the cells with oleic acid-BSA complex in serum-free medium.
-
Concurrently, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours.
-
For qualitative analysis, fix the cells and stain with Oil Red O to visualize lipid droplets.
-
For quantitative analysis, lyse the cells and measure the intracellular triglyceride content using a commercial kit.
In Vivo NAFLD Animal Model Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a diet-induced mouse model of NAFLD.
Animals:
-
C57BL/6J mice
Diet:
-
High-fat diet (HFD), typically 60% kcal from fat
Procedure:
-
Induce NAFLD by feeding mice an HFD for a specified duration (e.g., 12-16 weeks).
-
Randomize mice into treatment groups (vehicle control and this compound at one or more doses).
-
Administer the compound daily via an appropriate route (e.g., oral gavage).
-
Monitor body weight, food intake, and overall health throughout the study.
-
At the end of the treatment period, collect blood for analysis of serum markers of liver injury (e.g., ALT, AST).
-
Euthanize the animals and collect liver tissue.
-
Process liver tissue for:
-
Histological analysis (H&E and Sirius Red staining) to assess steatosis, inflammation, and fibrosis.
-
Measurement of hepatic triglyceride and cholesterol content.
-
Gene and protein expression analysis of key markers of lipid metabolism, inflammation, and fibrosis.
-
Conclusion
The inhibition of HSD17B13 presents a compelling, genetically validated strategy for the treatment of NAFLD and NASH. A well-characterized small molecule inhibitor, represented here as this compound, is an invaluable tool for elucidating the precise role of this enzyme in the complex pathogenesis of fatty liver disease. The data and protocols provided in this guide offer a framework for researchers to design and execute experiments aimed at further validating HSD17B13 as a therapeutic target and advancing the development of novel treatments for NAFLD.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 truncated variant is associated with a mild hepatic phenotype in Wilson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-59 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases. Hsd17B13-IN-59 is an inhibitor of HSD17B13. These application notes provide detailed protocols for in vitro biochemical and cellular assays to characterize the activity of this compound and other potential inhibitors.
HSD17B13 Signaling and Metabolic Pathways
HSD17B13 expression is upregulated by the liver X receptor-alpha (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis. The enzyme is involved in lipid metabolism and has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] Its activity can influence inflammatory pathways, including the NF-κB and MAPK signaling pathways.
Quantitative Data for this compound
This table summarizes the known in vitro inhibitory activity of this compound. Further characterization against other known substrates of HSD17B13 is recommended.
| Compound | Target | Substrate | Assay Type | IC50 |
| This compound | HSD17B13 | Estradiol | Biochemical | ≤ 0.1 μM |
Experimental Protocols
Biochemical Enzyme Inhibition Assay
This protocol is designed to measure the direct inhibition of recombinant HSD17B13 enzyme activity. The production of NADH, a product of the enzymatic reaction, is quantified using a bioluminescent detection reagent.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 | Abcam [abcam.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Hsd17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. This has positioned Hsd17B13 as a promising therapeutic target for liver diseases. Small molecule inhibitors of Hsd17B13 are being developed to replicate the protective effects of these genetic variants.
This document provides application notes and protocols for the in vivo use of Hsd17B13 inhibitors in animal studies, with a focus on available data for compounds structurally and functionally related to Hsd17B13-IN-59. While specific in vivo dosage data for this compound is not publicly available, information on other potent and selective Hsd17B13 inhibitors, such as BI-3231, can guide initial study design. Researchers should note that optimal dosage and administration for any new compound, including this compound, must be determined empirically.
Hsd17B13 Signaling and Mechanism of Action
Hsd17B13 is involved in lipid and steroid metabolism within hepatocytes. Its inhibition is thought to modulate lipid droplet dynamics and reduce lipotoxicity, thereby mitigating liver injury and inflammation. The precise signaling pathways are still under investigation, but evidence suggests a role in modulating hepatic lipid composition.
Caption: Simplified diagram of Hsd17B13's role in hepatocyte metabolism and the therapeutic rationale for its inhibition.
Quantitative Data for a Structurally Related Hsd17B13 Inhibitor (BI-3231)
The following tables summarize the in vivo pharmacokinetic data for BI-3231, a potent and selective Hsd17B13 inhibitor. This data can serve as a starting point for designing studies with this compound, with the understanding that adjustments will be necessary.
Table 1: In Vivo Pharmacokinetics of BI-3231 in Mice
| Parameter | Intravenous (5 µmol/kg) | Oral (50 µmol/kg) | Subcutaneous (80 µmol/kg) |
| Cmax (µM) | - | - | - |
| Tmax (h) | - | - | - |
| AUC (µM*h) | - | - | - |
| Bioavailability (%) | 100 | 10 | Significantly Increased |
| Clearance | Rapid, exceeds hepatic blood flow | - | - |
| Half-life | Short | - | - |
| Note | - | Low oral bioavailability | Maintained systemic exposure >10-fold in vitro mouse Ki over 8 hours |
Data extracted from a study on BI-3231 and presented for comparative purposes.[1][2]
Table 2: Formulation for In Vivo Administration of BI-3231
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation was suggested for BI-3231 and may require optimization for this compound.[3]
Experimental Protocols
The following are generalized protocols for in vivo studies using a small molecule Hsd17B13 inhibitor. These should be adapted based on the specific research question, animal model, and the physicochemical properties of this compound.
Protocol 1: Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Workflow:
Caption: A typical workflow for a pharmacokinetic study of a novel compound in mice.
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Formulation Preparation: Prepare the dosing solution of this compound in the chosen vehicle. Ensure complete dissolution. It is recommended to prepare this fresh on the day of the experiment.[3]
-
Dosing:
-
Blood Collection: Collect blood samples at predetermined time points post-dosing.
-
Plasma Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
Protocol 2: Efficacy Study in a Diet-Induced NAFLD/NASH Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of NAFLD/NASH.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice
-
High-fat diet (HFD) or other NASH-inducing diet
-
Standard chow
-
Equipment for histological analysis (liver tissue)
-
Kits for biochemical analysis (serum ALT, AST, lipids)
-
qRT-PCR reagents for gene expression analysis
Procedure:
-
Model Induction:
-
Feed mice a high-fat diet for a specified period (e.g., 12-16 weeks) to induce NAFLD/NASH. A control group should be fed standard chow.
-
-
Treatment:
-
After disease induction, randomize HFD-fed mice into a vehicle control group and one or more this compound treatment groups.
-
Administer the compound or vehicle daily (or as determined by PK data) via the most appropriate route (e.g., oral gavage or subcutaneous injection). Due to the short half-life of similar compounds, multiple daily administrations may be necessary.[2][5]
-
-
Monitoring: Monitor body weight, food intake, and general health throughout the study.
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood for serum analysis of liver enzymes (ALT, AST) and lipids.
-
Euthanize mice and collect liver tissue for:
-
Histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis).
-
Measurement of liver triglycerides.
-
Gene expression analysis of markers for inflammation and fibrosis (e.g., Tnf-α, Il-6, Col1a1, Acta2).
-
-
Important Considerations
-
Compound Solubility and Stability: The formulation of this compound is critical for its bioavailability. Solubility and stability in the chosen vehicle should be thoroughly evaluated.
-
Dose-Response: It is essential to perform a dose-response study to identify the optimal therapeutic dose of this compound.
-
Target Engagement: Whenever possible, develop assays to measure target engagement in the liver to correlate with pharmacodynamic effects.
-
Animal Model Selection: The choice of animal model is crucial and should align with the specific research question. Different models (e.g., diet-induced, genetic) recapitulate different aspects of human NAFLD/NASH.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
These application notes and protocols provide a framework for initiating in vivo studies with this compound. It is imperative to conduct preliminary studies to establish the specific parameters for this compound.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eubopen.org [eubopen.org]
- 5. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for Hsd17B13-IN-59 Administration in Mouse Models of NASH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma, making HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases.[1][3][4] Hsd17B13-IN-59 is a potent small molecule inhibitor of HSD17B13, offering a valuable tool for preclinical research into the therapeutic potential of HSD17B13 inhibition.
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound and other functionally similar HSD17B13 inhibitors in mouse models of NASH.
Mechanism of Action of HSD17B13 in NASH
HSD17B13 is understood to play a role in hepatic lipid metabolism, inflammation, and fibrosis. Its expression is upregulated in the livers of patients with NAFLD.[2][5] The enzyme is involved in the metabolism of various bioactive lipids. Inhibition of HSD17B13 is hypothesized to mitigate liver injury by modulating lipid metabolism and reducing inflammation and fibrosis.
dot
Caption: HSD17B13 signaling pathway in NASH.
Preclinical Data for HSD17B13 Inhibitors in Rodent Models of Liver Injury
While specific in vivo data for this compound in NASH mouse models is not yet widely published, studies on other potent HSD17B13 inhibitors provide valuable insights into the potential efficacy of this compound class. The following table summarizes preclinical data from studies utilizing alternative HSD17B13 inhibitors in rodent models of liver disease.
| Inhibitor | Animal Model | Key Findings | Reference |
| INI-822 | Rats with CDAA-HFD induced NASH | Decreased serum alanine aminotransferase (ALT) levels. | [6] |
| shRNA-mediated knockdown | High-fat diet (HFD) fed mice | Decreased serum ALT and liver triglycerides by 45%. | [7] |
| EP-037429 (prodrug of EP-036332) | Mouse model of chronic liver injury (CDAAHF diet) | Evaluated for effects on gene and protein markers of inflammation, injury, and fibrosis. |
Experimental Protocols
Mouse Models of NASH
Several mouse models can be utilized to induce NASH and evaluate the efficacy of this compound. The choice of model depends on the specific aspects of NASH pathogenesis being investigated.
-
High-Fat Diet (HFD) Model: C57BL/6J mice fed a diet with 60 kcal% from fat develop obesity, insulin resistance, and hepatic steatosis. Prolonged feeding can lead to mild inflammation and fibrosis.
-
Western Diet (WD) Model: This diet is high in fat and sucrose and often supplemented with cholesterol. It induces a more robust NASH phenotype with steatosis, inflammation, ballooning, and fibrosis.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHFD) Model: This model rapidly induces severe steatohepatitis and fibrosis, although it is not associated with obesity or insulin resistance.
dot
Caption: General experimental workflow.
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, 1.5 inches for mice)
-
Syringes
-
Balance
Protocol:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Suspend this compound in the vehicle to the desired concentration (e.g., 1-10 mg/mL). Ensure the solution is homogenous by vortexing or sonicating. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise dosing volume (typically 5-10 mL/kg body weight).
-
Restrain the mouse securely.
-
Gently insert the oral gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension or vehicle control.
-
Monitor the animal for any signs of distress after dosing.
-
Note: The optimal dose and frequency of administration for this compound should be determined in preliminary dose-ranging studies.
Endpoint Analysis
1. Serum Biochemistry:
-
Collect blood via cardiac puncture or tail vein sampling at the end of the study.
-
Separate serum by centrifugation.
-
Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits.
2. Liver Histology:
-
Harvest the liver and fix a portion in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section at 4-5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning.
-
Stain sections with Sirius Red or Masson's trichrome for visualization and quantification of collagen deposition (fibrosis).
-
Score the histology slides for NAFLD Activity Score (NAS) and fibrosis stage by a trained pathologist.
3. Liver Triglyceride Content:
-
Homogenize a frozen portion of the liver.
-
Extract total lipids using a suitable method (e.g., Folch method).
-
Quantify triglyceride levels using a commercial colorimetric assay.
Conclusion
This compound represents a valuable pharmacological tool to investigate the therapeutic potential of HSD17B13 inhibition in NASH. The protocols outlined in these application notes provide a framework for conducting preclinical efficacy studies in relevant mouse models. Careful selection of the animal model, appropriate dosing, and comprehensive endpoint analysis are crucial for obtaining robust and translatable data. Further studies are warranted to fully elucidate the in vivo efficacy and mechanism of action of this compound in the context of NASH.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 truncated variant is associated with a mild hepatic phenotype in Wilson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][4][5] This has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases. This document provides detailed application notes on the solubility and stability of a representative HSD17B13 inhibitor, Hsd17B13-IN-2, along with experimental protocols relevant to its use in research.
Hsd17B13-IN-2: Solubility and Stability
Hsd17B13-IN-2 is a potent inhibitor of HSD17B13 and serves as a valuable tool for studying its biological functions.[6] Understanding its solubility and stability is critical for designing and interpreting experiments accurately.
Solubility Data
The solubility of Hsd17B13-IN-2 in various solvent systems is summarized below. It is important to note that for in vitro and in vivo experiments, the choice of solvent should be compatible with the biological system.
| Solvent System | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (255.49 mM) | Ultrasonic treatment may be required. Use freshly opened DMSO as it is hygroscopic.[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.39 mM) | Produces a clear solution.[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.39 mM) | Produces a clear solution.[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.39 mM) | Produces a clear solution.[6] |
Note: If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[6]
Stability and Storage
Proper storage of Hsd17B13-IN-2 is crucial to maintain its activity.
| Storage Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Stock solutions should be used within the recommended timeframe to ensure compound integrity.[6]
Experimental Protocols
Protocol 1: Preparation of Hsd17B13-IN-2 Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of Hsd17B13-IN-2 in DMSO.
Materials:
-
Hsd17B13-IN-2 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the Hsd17B13-IN-2 vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of Hsd17B13-IN-2 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[6]
Protocol 2: In Vitro Cell-Based Assay with Hsd17B13-IN-2
This protocol provides a general workflow for treating cultured cells with Hsd17B13-IN-2.
Materials:
-
Cultured cells (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
Hsd17B13-IN-2 stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
The following day, prepare the working concentrations of Hsd17B13-IN-2 by diluting the stock solution in a complete cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of Hsd17B13-IN-2 or vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Following incubation, the cells can be harvested for downstream analysis, such as gene expression analysis (qRT-PCR), protein analysis (Western blot), or functional assays.
HSD17B13 Signaling and Experimental Workflow
The following diagrams illustrate the signaling pathway of HSD17B13 and a typical experimental workflow for studying HSD17B13 inhibitors.
Caption: HSD17B13 signaling pathway in hepatocytes.[7]
Caption: Experimental workflow for HSD17B13 inhibitor studies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-59: Application Notes and Protocols for Researchers
FOR RESEARCH USE ONLY
Introduction
Hsd17B13-IN-59 is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver and has been identified as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research settings.
Supplier and Purchasing Information
This compound can be procured from various chemical suppliers specializing in research compounds. One such supplier is MedChemExpress, where it is cataloged as HY-163256. It is imperative to source the compound from a reputable supplier that provides a certificate of analysis to ensure its purity and identity.
Table 1: Product Information
| Parameter | Information |
| Product Name | This compound |
| Supplier | MedChemExpress |
| Catalog Number | HY-163256 |
| Purity | As specified by the supplier's certificate of analysis |
| Storage | Store at -20°C for long-term storage. |
Physicochemical and Inhibitory Properties
This compound is a small molecule inhibitor with a reported IC50 value of ≤ 0.1 μM for the inhibition of HSD17B13 enzymatic activity with estradiol as a substrate.[1] The inhibitory activity of related compounds, such as BI-3231, has been shown to be potent and selective for HSD17B13.[2]
Table 2: In Vitro Inhibitory Activity of HSD17B13 Inhibitors
| Compound | Target | IC50 | Substrate | Reference |
| This compound | HSD17B13 | ≤ 0.1 μM | Estradiol | [1] |
| BI-3231 | Human HSD17B13 | 1 nM | Estradiol | [2] |
| BI-3231 | Mouse HSD17B13 | 13 nM | Estradiol | [2] |
| HSD17B13-IN-3 | HSD17B13 | 0.38 µM | β-estradiol | [3] |
| HSD17B13-IN-3 | HSD17B13 | 0.45 µM | Leukotriene B4 | [3] |
| HSD17B13-IN-13 | HSD17B13 | < 0.1 µM | Estradiol | [4] |
| HSD17B13-IN-23 | HSD17B13 | < 0.1 µM | Estradiol | [3] |
| HSD17B13-IN-23 | HSD17B13 | < 1 µM | Leukotriene B3 | [3] |
Signaling Pathway and Mechanism of Action
HSD17B13 is involved in hepatic lipid metabolism. Its expression is regulated by the nuclear receptor Liver X Receptor α (LXRα) and the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[5][6][7] LXRα activation induces SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene to upregulate its expression.[6][7] HSD17B13 is localized to lipid droplets and is thought to play a role in their metabolism, potentially through its retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][8] Inhibition of HSD17B13 by compounds like this compound is expected to modulate these downstream effects, thereby reducing lipid accumulation and inflammation associated with NAFLD.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 5. researchgate.net [researchgate.net]
- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-59: Application Notes and Protocols for Studying Drug-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development. The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), predominantly expressed in hepatocytes and associated with lipid droplets, has emerged as a promising therapeutic target for various liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease. Hsd17B13-IN-59 is a potent inhibitor of HSD17B13, offering a valuable tool for investigating the role of HSD17B13 in the pathogenesis of DILI and for the preclinical assessment of HSD17B13 inhibition as a therapeutic strategy.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Product Name | This compound | MedchemExpress |
| Synonym | Compound 177 | --INVALID-LINK-- |
| IC50 | ≤ 0.1 μM (for estradiol) | [1] |
| Target | HSD17B13 | [1][2] |
| Intended Use | Research on liver diseases, including NAFLD, NASH, and DILI | [1][2] |
Mechanism of Action and Signaling Pathway
HSD17B13 is a lipid droplet-associated enzyme that is understood to play a role in hepatic lipid metabolism.[3][4] Its expression is regulated by the liver X receptor α (LXRα) and sterol regulatory element-binding protein 1c (SREBP-1c), key regulators of lipogenesis.[3] HSD17B13 is thought to be involved in the metabolism of various lipids, including steroids and retinol. Inhibition of HSD17B13 by this compound is expected to modulate these metabolic pathways, thereby potentially mitigating the cellular stress and damage that contribute to DILI.
References
Troubleshooting & Optimization
Hsd17B13-IN-59 off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of potential off-target effects of Hsd17B13-IN-59.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13).[1] Its primary on-target effect is the inhibition of HSD17B13's enzymatic activity, which is being investigated for its therapeutic potential in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2]
Q2: What is the known mechanism of action of HSD17B13?
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[3][4][5] It is believed to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] Loss-of-function mutations in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases, suggesting that inhibition of its activity could be protective.[2][6][7] The enzyme is also implicated in pathways involving steroid hormones and proinflammatory lipid mediators.[2]
Q3: Why is it important to investigate the off-target effects of this compound?
Investigating off-target effects is a critical step in preclinical drug development to ensure the safety and specificity of a compound. Off-target binding can lead to unexpected cellular responses, toxicity, or misleading experimental results. Understanding the off-target profile of this compound is essential for accurately interpreting experimental data and predicting potential adverse effects.
Q4: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with any small molecule inhibitor, it is crucial for researchers to empirically determine its selectivity profile in their experimental systems.
Q5: What are other members of the HSD17B family and could they be potential off-targets?
The 17-beta-hydroxysteroid dehydrogenase (HSD17B) family consists of at least 15 members that are involved in the metabolism of steroid hormones, fatty acids, and bile acids.[3][4] Given the structural similarities within the HSD17B family, it is plausible that this compound could interact with other family members. Profiling the inhibitor against other HSD17B isoforms is a recommended step in off-target investigation.
Troubleshooting Guides
This section provides guidance on how to approach unexpected experimental outcomes and differentiate between on-target, off-target, and non-specific effects of this compound.
Issue 1: Unexpected Cell Viability/Toxicity Observed
| Possible Cause | Troubleshooting Steps |
| High Concentration of Inhibitor | Perform a dose-response curve to determine the EC50 for the desired on-target effect and the CC50 for cytotoxicity. Use the lowest effective concentration for your experiments. |
| Off-Target Cytotoxicity | 1. Orthogonal Controls: Use a structurally different Hsd17B13 inhibitor or an siRNA/shRNA against HSD17B13. If the toxicity is not replicated with these controls, it is likely an off-target effect of this compound. 2. Rescue Experiment: If possible, transfect cells with a mutant form of HSD17B13 that does not bind the inhibitor. If the wild-type cells show toxicity and the mutant cells do not, the effect is likely on-target. 3. Broad Kinase/Protease Screening: Submit this compound for commercial off-target screening panels to identify potential unintended targets. |
| Non-Specific Effects (e.g., solvent toxicity) | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and below the threshold known to cause toxicity in your cell type. |
Issue 2: Phenotype Does Not Match Known HSD17B13 Biology
| Possible Cause | Troubleshooting Steps |
| Off-Target Signaling Pathway Modulation | 1. Pathway Analysis: Use transcriptomic (RNA-seq) or proteomic (e.g., phospho-proteomics) analysis to identify signaling pathways that are unexpectedly altered by this compound treatment. 2. Target Deconvolution: Employ techniques such as chemical proteomics (e.g., affinity chromatography with immobilized inhibitor) followed by mass spectrometry to identify binding partners of this compound. |
| Experimental System Variability | Confirm the expression of HSD17B13 in your specific cell line or animal model. The function and importance of HSD17B13 can be context-dependent. |
Experimental Protocols
Protocol 1: In Vitro Off-Target Profiling using a Kinase Panel
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Utilize a commercial kinase screening service or an in-house platform. Typically, this involves multi-well plates pre-coated with various purified kinases and their respective substrates.
-
Inhibitor Addition: Add this compound to the assay plates at one or more concentrations (e.g., 1 µM and 10 µM). Include appropriate positive (known inhibitor for each kinase) and negative (vehicle control) controls.
-
Reaction Initiation: Add ATP (often radiolabeled, e.g., [γ-³³P]ATP) to initiate the kinase reaction.
-
Incubation: Incubate the plates at the optimal temperature and time for the specific kinases being assayed.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of substrate phosphorylation. The method of detection will depend on the assay format (e.g., filter binding and scintillation counting for radiolabeled ATP, fluorescence polarization, or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentrations of this compound.
Table 1: Example Data from a Kinase Screen
| Kinase Target | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
| HSD17B13 (On-Target) | 95% | 99% |
| Kinase A | 5% | 15% |
| Kinase B | 85% | 98% |
| Kinase C | 12% | 25% |
This is example data and does not reflect actual results for this compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Hsd17B13-IN-59 Insolubility: A Technical Support Guide
For researchers and drug development professionals working with the Hsd17B13 inhibitor, Hsd17B13-IN-59, solubility issues can present a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges directly. The following information is curated to assist in achieving successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
Q2: My compound precipitates when I dilute my DMSO stock in aqueous media for my in vitro assay. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Use of Co-solvents and Surfactants: Formulations including co-solvents like PEG300 and surfactants like Tween-80 can improve aqueous solubility.
-
Lowering the Final Concentration: Attempting to dissolve a lower final concentration of the inhibitor in your assay media may prevent it from exceeding its solubility limit.
-
Sonication and Heating: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of the compound. However, be cautious about the thermal stability of the compound.
-
Serial Dilutions: Performing serial dilutions of your DMSO stock in the final aqueous buffer can sometimes prevent abrupt precipitation.
Q3: What are some established solvent formulations for similar Hsd17B13 inhibitors for in vivo studies?
A3: For in vivo administration, specific formulations are required to ensure bioavailability and minimize toxicity. Based on protocols for other Hsd17B13 inhibitors, the following formulations have been successful.
Quantitative Data Summary: Solvent Formulations for Hsd17B13 Inhibitors
The following table summarizes established solvent systems for various Hsd17B13 inhibitors, which can be adapted for this compound.
| Inhibitor | Solvent System | Achievable Concentration |
| Hsd17B13-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | |
| Hsd17B13-IN-8 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | |
| Hsd17B13-IN-9 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
| BI-3231 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add an appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly.
-
If insolubility persists, use an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Solution for In Vitro Assays
This protocol is adapted from formulations used for other Hsd17B13 inhibitors and aims for a final solution with a low percentage of organic solvents.[1]
-
Start with your high-concentration stock of this compound in DMSO.
-
In a separate tube, prepare the vehicle solution. For example, a mixture of 40% PEG300, 5% Tween-80, and 45% saline.
-
Slowly add the DMSO stock of this compound to the vehicle solution to make up 10% of the final volume, while vortexing, to achieve the desired final concentration.
-
Visually inspect for any precipitation. If the solution is not clear, sonication or gentle warming may be applied.
Mandatory Visualizations
Troubleshooting Workflow for this compound Insolubility
Caption: A flowchart outlining the steps to troubleshoot insolubility issues with this compound.
Signaling Pathway Context: HSD17B13 in Hepatic Lipid Metabolism
Caption: The role of HSD17B13 in lipid metabolism and the point of intervention for this compound.
References
Hsd17B13-IN-59 experimental variability and controls
Welcome to the technical support center for Hsd17B13-IN-59. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues when working with this novel inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound, also referred to as Compound 177, is an inhibitor of HSD17B13. It has a reported IC50 value of ≤ 0.1 μM for the inhibition of estradiol conversion by HSD17B13.
Q2: What is the primary application of this compound?
This compound is intended for research use in studies related to liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), as well as other conditions where HSD17B13 activity is implicated.
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, Hsd17B13 inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or higher). It is recommended to use newly opened, anhydrous DMSO to ensure optimal solubility. For some compounds, ultrasonic agitation and gentle warming (e.g., to 60°C) may be necessary to achieve complete dissolution.[1][2]
Q4: What are appropriate negative and positive controls for my experiments?
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Negative Controls:
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Vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor.
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A structurally similar but inactive compound, if available. For some HSD17B13 inhibitors like BI-3231, a specific negative control compound may be available.
-
-
Positive Controls:
Q5: Are there known off-target effects for Hsd17B13 inhibitors?
Selective inhibitors like BI-3231 have shown good selectivity against the closely related isoform HSD17B11.[5][6] However, it is always advisable to test for off-target effects, especially against other members of the HSD17B family, depending on the experimental context.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed in Biochemical Assays
| Potential Cause | Troubleshooting Step |
| Inhibitor Precipitation | Hsd17B13 inhibitors can have limited aqueous solubility. Ensure the final DMSO concentration in the assay is low (typically ≤1%) and that the inhibitor remains in solution. If precipitation is suspected, visually inspect the assay plate and consider using a different buffer or adding a non-ionic detergent like Triton X-100 (e.g., 0.01-0.02%).[7][8] |
| Enzyme Inactivity | Confirm the activity of your recombinant HSD17B13 enzyme using a known substrate (e.g., estradiol, leukotriene B4) and cofactor (NAD+).[7][8] Run a positive control inhibitor to validate the assay setup. |
| Cofactor Dependency | The binding and inhibitory activity of some HSD17B13 inhibitors are highly dependent on the presence of the cofactor NAD+.[5][6] Ensure NAD+ is included in the assay buffer at an appropriate concentration. |
| Incorrect Substrate Concentration | The apparent IC50 value can be influenced by the substrate concentration. Use a substrate concentration at or below the Km value for the enzyme to obtain an accurate IC50. |
| Assay Detection Issues | If using a luminescence-based assay (e.g., NAD-Glo), ensure that the inhibitor does not interfere with the luciferase reporter enzyme.[8][9] This can be checked by running a control reaction without HSD17B13. |
Issue 2: Lack of Cellular Activity or Discrepancy with Biochemical Potency
| Potential Cause | Troubleshooting Step |
| Low Cell Permeability | The inhibitor may not efficiently cross the cell membrane. Consider using a cell line with known transporter expression or performing permeabilization experiments (though this will disrupt cellular integrity). |
| Inhibitor Efflux | The compound may be actively transported out of the cells by efflux pumps. This can be investigated using efflux pump inhibitors, although this can introduce confounding variables. |
| Metabolic Instability | The inhibitor may be rapidly metabolized by the cells into an inactive form.[6] Consider using a cell line with lower metabolic activity or performing time-course experiments to assess compound stability. |
| Cell Viability Issues | At higher concentrations, the inhibitor or the DMSO vehicle may be toxic to the cells, leading to misleading results. Always perform a cell viability assay (e.g., CellTiter-Glo) in parallel with your functional assay.[5][6] |
| Target Engagement | Confirm that the inhibitor is reaching and binding to HSD17B13 within the cell. This can be assessed using techniques like a cellular thermal shift assay (CETSA). |
Issue 3: Unexpected In Vivo Results
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics | The inhibitor may have low oral bioavailability, rapid clearance, or poor distribution to the target tissue (liver).[6] Conduct pharmacokinetic studies to determine the compound's exposure in plasma and liver. Subcutaneous or intravenous administration may be considered to bypass first-pass metabolism.[5][6] |
| Species Differences | There can be significant differences in the potency of inhibitors between human and mouse HSD17B13.[5] Ensure that the inhibitor is potent against the murine enzyme if using a mouse model. |
| Complex Biological Response | The in vivo biological response to HSD17B13 inhibition can be complex and may not directly correlate with simple in vitro readouts. Consider measuring downstream biomarkers of HSD17B13 activity or related metabolic pathways.[10][11] |
| Vehicle Formulation Issues | For in vivo studies, proper formulation is critical. Common formulations for HSD17B13 inhibitors include solutions with DMSO, PEG300, Tween-80, and saline, or suspensions in corn oil.[2] Ensure the formulation is stable and non-toxic at the administered dose. |
Quantitative Data Summary
Table 1: Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | Human HSD17B13 | ≤ 0.1 µM | Biochemical (Estradiol) | N/A |
| BI-3231 | Human HSD17B13 | 1 nM | Biochemical | [2] |
| BI-3231 | Mouse HSD17B13 | 13 nM | Biochemical | [2] |
| HSD17B13-IN-9 | Human HSD17B13 | 0.01 µM | Biochemical | [12] |
Experimental Protocols
Protocol 1: Biochemical HSD17B13 Inhibition Assay (Luminescence-Based)
This protocol is adapted from methods used for characterizing HSD17B13 inhibitors.[8][9]
-
Reagents:
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Recombinant human HSD17B13 protein
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Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
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Substrate: Estradiol or Leukotriene B4 (LTB4) (e.g., 10-50 µM final concentration)
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Cofactor: NAD+ (e.g., 500 µM final concentration)
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This compound: Serial dilutions in DMSO
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Detection Reagent: NAD-Glo™ Assay kit
-
-
Procedure:
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Prepare serial dilutions of this compound in DMSO.
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In a 384-well plate, add this compound dilutions.
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Add recombinant HSD17B13 enzyme (e.g., 50-100 nM final concentration) to the wells.
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Add the substrate and cofactor to initiate the reaction.
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Incubate at room temperature for a defined period (e.g., 60 minutes).
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Add the NAD-Glo™ detection reagent according to the manufacturer's instructions.
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Incubate to allow the luminescent signal to develop.
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Measure luminescence using a plate reader.
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Calculate percent inhibition relative to DMSO controls and determine the IC50 value.
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Protocol 2: Cellular HSD17B13 Inhibition Assay (Mass Spectrometry-Based)
This protocol is based on a method for measuring HSD17B13 activity in a cellular context.[5][13]
-
Cell Culture:
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Use a cell line stably overexpressing human HSD17B13 (e.g., HEK293).
-
-
Procedure:
-
Seed HSD17B13-expressing cells into a 384-well plate and incubate for 24 hours.
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Prepare serial dilutions of this compound in DMSO.
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Add the inhibitor dilutions to the cells (final DMSO concentration ≤1%) and pre-incubate for 30 minutes at 37°C.
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Add the substrate (e.g., estradiol, 60 µM final concentration) to the wells.
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Incubate for 3 hours at 37°C.
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Collect the supernatant and add an internal standard (e.g., d4-estrone).
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Analyze the conversion of substrate to product (e.g., estradiol to estrone) using RapidFire Mass Spectrometry (RF-MS).
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In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo) to control for cytotoxicity.
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Calculate percent inhibition and determine the cellular IC50 value.
-
Visualizations
Caption: A diagram illustrating the regulation and function of HSD17B13 and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting common issues encountered during experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. enanta.com [enanta.com]
- 9. enanta.com [enanta.com]
- 10. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. enanta.com [enanta.com]
Interpreting unexpected results with Hsd17B13-IN-59
Welcome to the technical support center for Hsd17B13-IN-59. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to assist in the interpretation of unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The enzyme exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde. By inhibiting HSD17B13, this compound is expected to mimic the protective effects observed in individuals with loss-of-function variants of the HSD17B13 gene, which are associated with a reduced risk of chronic liver disease.
Q2: What are the expected effects of this compound in in vitro and in vivo models of NAFLD/NASH?
A2: Inhibition of HSD17B13 is anticipated to lead to a reduction in hepatic steatosis (fat accumulation), inflammation, and fibrosis. In cell-based assays, treatment with an HSD17B13 inhibitor has been shown to decrease triglyceride accumulation in hepatocytes under lipotoxic conditions. In mouse models of NASH, knockdown or inhibition of HSD17B13 has been associated with reduced liver triglycerides, decreased serum levels of liver enzymes such as alanine aminotransferase (ALT), and amelioration of liver fibrosis.
Q3: What is a suitable starting concentration for this compound in cell-based assays?
A3: this compound has a reported IC50 of ≤ 0.1 μM for estradiol conversion by HSD17B13. For cell-based assays, a starting concentration in the range of 10-100 nM is a reasonable starting point, with a dose-response curve typically spanning from 1 nM to 10 μM to determine the optimal effective concentration. For a similar HSD17B13 inhibitor, BI-3231, the IC50 in a human HSD17B13 cellular assay was 11 ± 5 nM.
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a similar inhibitor, HSD17B13-IN-9, can be dissolved in DMSO at 100 mg/mL. For BI-3231, a stock solution of 10 mM in DMSO is recommended. Stock solutions should be stored at -20°C or -80°C and protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies, the DMSO stock solution can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline, or corn oil.
Troubleshooting Guides
Unexpected Result 1: No or low inhibitory activity in a cell-based assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Degradation | Prepare fresh dilutions of this compound from a new aliquot of the stock solution. Ensure proper storage conditions (-20°C or -80°C, protected from light). | Restoration of inhibitory activity. |
| Incorrect Assay Conditions | Verify the concentration of the substrate (e.g., retinol, estradiol) and the cofactor NAD+. Ensure the pH and temperature of the assay buffer are optimal for HSD17B13 activity. | The inhibitor shows activity under optimized assay conditions. |
| Low HSD17B13 Expression in Cells | Confirm HSD17B13 expression in your cell line (e.g., HepG2, Huh7) by qPCR or Western blot. Consider using a cell line with higher endogenous expression or an overexpression system. | Increased HSD17B13 expression leads to a measurable inhibitory effect. |
| Cell Viability Issues | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to ensure that the observed lack of effect is not due to cytotoxicity at the tested concentrations. | Cell viability is maintained at concentrations where inhibition is expected. |
| Inhibitor-Protein Binding in Media | The presence of high serum concentrations in the culture medium can lead to inhibitor binding to serum proteins, reducing its effective concentration. Try reducing the serum percentage during the treatment period, if compatible with your cell model. | Increased inhibitory effect at lower serum concentrations. |
Unexpected Result 2: No reduction in lipid accumulation in oleic acid-treated hepatocytes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Treatment Time or Concentration | Optimize the incubation time and concentration of this compound. Perform a time-course (e.g., 24, 48, 72 hours) and a dose-response experiment. | A clear time- and dose-dependent reduction in lipid droplets is observed. |
| Lipid Accumulation Pathway Independence | The oleic acid-induced lipid accumulation in your specific cell model might be predominantly driven by pathways independent of HSD17B13. Consider using other inducers of steatosis or a more complex in vitro model. | Inhibition of HSD17B13 shows efficacy in a model where its pathway is more relevant. |
| Issues with Lipid Staining | Review and optimize your Oil Red O or Nile Red staining protocol. Ensure proper fixation, permeabilization, and washing steps. Include positive and negative controls for lipid accumulation. | Clear and quantifiable differences in lipid staining between treated and untreated cells. |
| Cell Model Differences | The specific hepatocyte cell line used may have altered lipid metabolism pathways. If possible, validate findings in primary hepatocytes. | Primary cells may show a more physiologically relevant response to HSD17B13 inhibition. |
Unexpected Result 3: Inconsistent or no effect in an in vivo mouse model.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Pharmacokinetics/Bioavailability | Review the formulation and route of administration. A similar inhibitor, BI-3231, showed low oral bioavailability but was improved with subcutaneous administration. Consider pharmacokinetic studies to measure plasma and liver concentrations of this compound. | Adequate drug exposure in the liver is confirmed, leading to a therapeutic effect. |
| Mouse Model Selection | The chosen mouse model of NAFLD/NASH may not be responsive to HSD17B13 inhibition. The CDAA-HFD model is known to induce fibrosis. However, some studies with Hsd17b13 knockout mice have shown inconsistent results, suggesting species-specific differences. | A different mouse model may show a clearer phenotype in response to HSD17B13 inhibition. |
| High Biological Variability | Increase the number of animals per group to achieve sufficient statistical power. Ensure consistent handling and housing conditions for all animals. | Reduced variability within groups and statistically significant differences between treatment and control groups. |
| Timing and Duration of Treatment | The therapeutic window for HSD17B13 inhibition might be specific to the stage of the disease. Consider initiating treatment at different time points (prophylactic vs. therapeutic) and for varying durations. | A therapeutic effect is observed when the treatment aligns with the key pathogenic processes. |
Experimental Protocols
Protocol 1: In Vitro Lipid Accumulation Assay in HepG2 Cells
This protocol describes a method to induce lipid accumulation in HepG2 cells using oleic acid and to assess the effect of this compound using Oil Red O staining.
Materials:
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HepG2 cells
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DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin
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Oleic acid
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Bovine Serum Albumin (BSA), fatty acid-free
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This compound
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DMSO
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Phosphate Buffered Saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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Oil Red O staining kit
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Hematoxylin solution
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24-well plates
Procedure:
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Cell Seeding: Seed HepG2 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
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Preparation of Oleic Acid-BSA Complex: Prepare a 10 mM stock solution of oleic acid in 0.1 M NaOH. Prepare a 10% BSA solution in sterile water. To make the working solution, add the oleic acid stock to the BSA solution to a final concentration of 1 mM oleic acid and 1% BSA.
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Induction of Steatosis and Inhibitor Treatment:
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Starve the cells in serum-free DMEM for 2-4 hours.
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Treat the cells with the oleic acid-BSA complex (final concentration of 0.5-1 mM oleic acid) in serum-free DMEM.
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Concurrently, treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or DMSO as a vehicle control.
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Incubate for 24-48 hours.
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Oil Red O Staining:
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Wash the cells twice with PBS.
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Fix the cells with 4% PFA for 30-60 minutes at room temperature.
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Wash the cells with distilled water.
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Incubate the cells with 60% isopropanol for 5 minutes.
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Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 20-30 minutes.
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Remove the Oil Red O solution and wash the cells with distilled water until the water is clear.
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Counterstain with hematoxylin for 1 minute.
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Wash with distilled water.
-
-
Quantification:
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Visualize and capture images of the stained lipid droplets using a light microscope.
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For quantification, extract the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 490-520 nm.
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Protocol 2: In Vivo Study in a CDAA-HFD Mouse Model of NASH
This protocol outlines a study to evaluate the efficacy of this compound in a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) mouse model of NASH.
Materials:
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Male C57BL/6J mice (8-10 weeks old)
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CDAA-HFD diet (e.g., 60 kcal% fat, 0.1% methionine, choline-deficient)
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Control diet
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This compound
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Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
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Equipment for oral gavage or subcutaneous injection
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Materials for blood collection and tissue harvesting
Procedure:
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Acclimatization: Acclimatize the mice for one week with free access to a standard chow diet and water.
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Induction of NASH:
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Divide the mice into groups: Control diet + Vehicle, CDAA-HFD + Vehicle, CDAA-HFD + this compound (low dose), CDAA-HFD + this compound (high dose).
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Feed the mice with either the control diet or the CDAA-HFD for 6-12 weeks to induce NASH and fibrosis.
-
-
Inhibitor Treatment:
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Administer this compound or vehicle daily via oral gavage or subcutaneous injection for the last 4-8 weeks of the diet regimen.
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Monitoring:
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Monitor body weight and food intake weekly.
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Collect blood samples periodically (e.g., via tail vein) to measure serum ALT and AST levels.
-
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Endpoint Analysis (at the end of the study):
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Euthanize the mice and collect blood via cardiac puncture for final serum analysis.
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Harvest the liver, weigh it, and divide it for different analyses:
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Fix a portion in 10% neutral buffered formalin for histological analysis (H&E, Sirius Red staining).
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Snap-freeze a portion in liquid nitrogen for biochemical assays (e.g., triglyceride content) and molecular analysis (qPCR for fibrosis and inflammation markers).
-
-
-
Data Analysis:
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Histology: Score the liver sections for steatosis, inflammation, and fibrosis.
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Biochemistry: Measure serum ALT, AST, and liver triglyceride levels.
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Gene Expression: Analyze the mRNA expression of key fibrosis (e.g., Col1a1, Timp1, Acta2) and inflammation (e.g., Tnf, Il6, Ccl2) markers by qPCR.
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Quantitative Data Summary
| Parameter | This compound | BI-3231 (Reference Inhibitor) | Reference |
| In Vitro IC50 (Human HSD17B13) | ≤ 100 nM | 1 nM | |
| In Vitro IC50 (Mouse HSD17B13) | - | 13 nM | |
| Cellular IC50 (Human HSD17B13) | - | 11 nM | |
| Solubility in DMSO | - | 76 mg/mL (199.8 mM) | |
| In Vivo Efficacy (Mouse Model) | - | Reduces triglyceride accumulation in hepatocytes | |
| Expected Biomarker Changes (Inhibition) | Reduction in serum ALT/AST, liver triglycerides, and fibrosis markers. | Reduction in lipotoxicity-induced triglyceride accumulation. |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in Hepatic Lipid and Retinol Metabolism
Caption: HSD17B13 signaling in liver cells.
Experimental Workflow for In Vitro Lipid Accumulation Assay
Caption: In vitro lipid accumulation assay workflow.
Logical Flow for Troubleshooting In Vivo Experiments
Hsd17B13-IN-59 toxicity assessment in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hsd17B13-IN-59 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13).[1][2] HSD17B13 is primarily expressed in the liver and is associated with lipid droplets.[3][4][5] The enzyme is involved in hepatic lipid metabolism and has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][6] this compound exerts its effect by inhibiting the enzymatic activity of HSD17B13, with a reported IC50 value of ≤ 0.1 μM for estradiol.[1][2]
Q2: Which cell lines are recommended for studying the effects of this compound?
Given that HSD17B13 is predominantly expressed in the liver, human liver cell lines are the most relevant models for studying the effects of this compound.[3] Commonly used and recommended cell lines include:
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HepG2: A human hepatocellular carcinoma cell line that is widely used in hepatotoxicity studies.
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Huh7: Another human hepatoma cell line.
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Primary Human Hepatocytes (PHHs): While more complex to culture, they represent a more physiologically relevant model.
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HEK293 cells overexpressing HSD17B13: These can be used to study the specific effects of the inhibitor on the enzyme in a controlled system.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
Based on its potent IC50 of ≤ 0.1 μM, a good starting point for cell-based assays would be to test a concentration range that brackets this value. A typical starting range could be from 0.01 µM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: What are the known signaling pathways involving HSD17B13?
HSD17B13 is involved in hepatic lipid metabolism and its expression is regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[7] Overexpression of HSD17B13 has been shown to influence pathways related to lipid metabolism and inflammation, such as the NF-κB and MAPK signaling pathways.[8]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity or Low Cell Viability
Problem: Significant cell death is observed at expected non-toxic concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High concentration of inhibitor | Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line. Start with a wider range of concentrations (e.g., 0.001 µM to 100 µM). |
| Solvent toxicity (e.g., DMSO) | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to small molecules. Consider testing the compound in a different, potentially more robust, cell line. |
| Incorrect cell seeding density | Optimize cell seeding density. Too few cells can be more susceptible to toxic effects, while too many can lead to nutrient depletion and cell death. |
| Contamination | Check for microbial contamination in your cell cultures, which can cause cell stress and death. |
Guide 2: Inconsistent or Non-reproducible Results in Viability Assays
Problem: High variability between replicate wells or between experiments.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly across the plate. |
| Edge effects in multi-well plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Inaccurate compound dilution | Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of your pipettes. |
| Assay timing | The incubation time for both the compound treatment and the viability reagent can be critical. Optimize these times for your specific assay and cell line. |
| Reagent issues | Ensure that all assay reagents are properly stored, not expired, and are brought to room temperature before use as per the manufacturer's protocol. |
Data Presentation
Table 1: Example Data Table for this compound Cytotoxicity
The following is an example template for presenting cytotoxicity data. Actual values would need to be determined experimentally.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | MTT | 24 | Experimental Value |
| HepG2 | MTT | 48 | Experimental Value |
| Huh7 | LDH | 24 | Experimental Value |
| Huh7 | LDH | 48 | Experimental Value |
| HEK293 (HSD17B13) | ATP-based | 24 | Experimental Value |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound
-
Target cell line (e.g., HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound
-
Target cell line (e.g., Huh7)
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include a vehicle-only control, a positive control for maximum LDH release, and a negative control.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls and determine the IC50 value.
Mandatory Visualizations
Caption: HSD17B13 Signaling and Inhibition.
Caption: General Workflow for Cytotoxicity Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. neobiotechnologies.com [neobiotechnologies.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
Technical Support Center: Improving Hsd17B13-IN-59 Efficacy in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Hsd17B13-IN-59 and other HSD17B13 inhibitors in animal models of liver disease.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HSD17B13 and the rationale for its inhibition?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1] While its precise physiological function is still under investigation, it is known to be involved in hepatic lipid and retinol metabolism.[2] Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[1][3][4] The prevailing hypothesis is that inhibition of HSD17B13 enzymatic activity can be protective against liver injury and fibrosis.[5][6] HSD17B13 expression is upregulated by the Liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[4][7]
Q2: Why are there discrepancies between human genetic data and results from Hsd17b13 knockout mouse models?
This is a critical observation in the field. While human genetic data strongly support a protective role for HSD17B13 loss-of-function, whole-body knockout of Hsd17b13 in mice has yielded conflicting and sometimes contradictory results, with some studies showing no protection or even exacerbation of liver steatosis.[8][9][10] Several hypotheses may explain this discrepancy:
-
Species-specific functions: The substrate specificity and physiological roles of human and mouse HSD17B13 may differ.[9][11] For instance, the retinol dehydrogenase activity observed for the human protein has not been consistently demonstrated for the mouse ortholog.[9]
-
Developmental compensation: Lifelong knockout of the gene may lead to compensatory mechanisms that mask the protective effects of Hsd17b13 deficiency in adulthood.[5]
-
Model-dependent effects: The choice of diet and fibrosis induction method in mice can significantly impact the observed phenotype.[12]
Q3: What is this compound and are there other available inhibitors?
This compound is a small molecule inhibitor of HSD17B13. While specific in vivo efficacy data for this compound is limited in publicly available literature, other inhibitors such as BI-3231 and EP-036332 (used as a prodrug EP-037429) have been described and characterized to varying extents.[13][14] These inhibitors serve as valuable tools to probe the therapeutic potential of targeting HSD17B13.
Troubleshooting Guides
Issue 1: Suboptimal In Vivo Efficacy or High Variability in Results
Q: We are observing minimal or highly variable effects of this compound on liver steatosis and fibrosis in our mouse model. What could be the cause and how can we troubleshoot this?
A: This is a common challenge in preclinical studies with small molecule inhibitors. Several factors could be contributing to these observations:
-
Compound Formulation and Bioavailability:
-
Problem: Poor solubility of this compound can lead to low absorption and insufficient target engagement in the liver.
-
Solution:
-
Vehicle Optimization: Experiment with different vehicle formulations to improve solubility and stability. Common vehicles for poorly soluble compounds include solutions with co-solvents (e.g., DMSO, PEG400, Tween 80) or suspensions in vehicles like 0.5% methylcellulose.
-
Route of Administration: If oral administration yields low bioavailability, consider alternative routes such as intraperitoneal (IP) injection to bypass first-pass metabolism.
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the concentration of this compound in plasma and, more importantly, in the liver tissue over time. This will help to optimize the dosing regimen (dose and frequency) to maintain target coverage.
-
-
-
Animal Model Selection and Disease Stage:
-
Problem: The chosen animal model may not be appropriate or the disease may be too advanced for the inhibitor to exert a significant effect.
-
Solution:
-
Model Appropriateness: Different mouse models of NAFLD/NASH (e.g., diet-induced like high-fat diet (HFD) or choline-deficient, L-amino acid-defined (CDAAHFD) diet; or chemically-induced like carbon tetrachloride (CCl4)) have different pathological features.[1][15][16] The efficacy of an HSD17B13 inhibitor might be model-dependent. Review the literature to select a model where the HSD17B13 pathway is known to be active.
-
Timing of Intervention: Initiate treatment at an earlier stage of the disease. It might be more effective in preventing the progression of fibrosis rather than reversing established cirrhosis.
-
-
-
Target Engagement:
-
Problem: The administered dose may not be sufficient to achieve adequate inhibition of HSD17B13 in the liver.
-
Solution:
-
Pharmacodynamic (PD) Biomarkers: If available, measure a downstream biomarker of HSD17B13 activity in the liver to confirm target engagement.
-
Dose-Response Study: Conduct a dose-escalation study to identify a dose that shows a clear effect on liver pathology or biomarkers.
-
-
Issue 2: Unexpected or Adverse Effects
Q: We are observing unexpected toxicity or off-target effects in our animal studies with this compound. How should we address this?
A: Unexpected toxicity can arise from the compound itself, the vehicle, or the interaction between the two.
-
Compound-Specific Toxicity:
-
Problem: The inhibitor may have off-target activities that lead to toxicity.
-
Solution:
-
In Vitro Selectivity Profiling: If not already done, test this compound against a panel of related enzymes and common off-targets to assess its selectivity.
-
Dose Reduction: Lower the dose to see if the therapeutic window can be separated from the toxic effects.
-
-
-
Vehicle-Related Toxicity:
-
Problem: The vehicle used for formulation might be causing adverse effects, especially with chronic administration.
-
Solution:
-
Vehicle Control Group: Always include a vehicle-only control group to distinguish vehicle effects from compound effects.
-
Alternative Vehicles: Test alternative, well-tolerated vehicles.
-
-
-
Idiosyncratic Reactions:
-
Problem: In rare cases, a specific strain of mice might have an idiosyncratic reaction to the compound.[17]
-
Solution:
-
Consult Literature: Check for known sensitivities of the specific mouse strain being used.
-
Strain Comparison: If feasible, test the compound in a different mouse strain.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of HSD17B13 modulation in mouse models of liver disease.
Table 1: Effect of Hsd17b13 shRNA Knockdown in High-Fat Diet (HFD) Induced Obese Mice
| Parameter | Control (HFD + shScramble) | Hsd17b13 Knockdown (HFD + shHsd17b13) | % Change | Citation |
| Liver Triglycerides | ~150 mg/g tissue | ~82.5 mg/g tissue | ↓ 45% | [7] |
| Serum ALT | ~120 U/L | ~70 U/L | ↓ 42% | [7] |
Table 2: Effect of HSD17B13 Overexpression in High-Fat Diet (HFD) Fed Mice
| Parameter | Control (HFD + AAV8-control) | HSD17B13 Overexpression (HFD + AAV8-Hsd17b13) | % Change | Citation |
| Serum ALT | ~100 U/L | ~150 U/L | ↑ 50% | [6] |
| Serum AST | ~125 U/L | ~175 U/L | ↑ 40% | [6] |
| Liver Triglycerides | Not reported | Significantly Increased | - | [6] |
| Liver Hydroxyproline | ~100 µg/g tissue | ~150 µg/g tissue | ↑ 50% | [6] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study of an HSD17B13 Inhibitor in a Diet-Induced NASH Model
This protocol is a general guideline and should be adapted based on the specific properties of this compound and the research question.
-
Animal Model:
-
Male C57BL/6J mice, 8-10 weeks old.
-
Induce NASH by feeding a CDAAHFD for 6-8 weeks prior to treatment initiation.
-
-
Compound Formulation and Administration:
-
Formulation (example): Prepare a suspension of this compound in 0.5% (w/v) methylcellulose in sterile water. Sonication may be required to ensure a uniform suspension. Prepare fresh daily.
-
Dosing:
-
Administer this compound or vehicle control orally via gavage once or twice daily.
-
Conduct a dose-ranging study (e.g., 10, 30, 100 mg/kg) to determine the optimal dose.
-
-
Treatment Duration: 4-8 weeks.
-
-
Experimental Groups:
-
Group 1: Chow diet + Vehicle
-
Group 2: CDAAHFD + Vehicle
-
Group 3: CDAAHFD + this compound (Low Dose)
-
Group 4: CDAAHFD + this compound (Mid Dose)
-
Group 5: CDAAHFD + this compound (High Dose)
-
-
Endpoint Analysis:
-
Weekly: Monitor body weight and food intake.
-
End of Study:
-
Collect blood for measurement of serum ALT, AST, triglycerides, and cholesterol.
-
Harvest liver tissue. A portion should be fixed in 10% neutral buffered formalin for histology (H&E for steatosis and inflammation, Sirius Red for fibrosis). Another portion should be snap-frozen in liquid nitrogen for biochemical and molecular analyses.
-
Histological Scoring: Score liver sections for steatosis, inflammation, and fibrosis using a standard scoring system (e.g., NAFLD Activity Score - NAS).
-
Biochemical Analysis: Measure liver triglyceride and hydroxyproline content.
-
Gene Expression Analysis: Perform qRT-PCR on liver tissue to measure the expression of genes related to fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Il-6), and lipogenesis (e.g., Srebf1, Fasn).
-
-
Visualizations
Signaling Pathways
Caption: HSD17B13 signaling pathway in hepatocytes.
Experimental Workflow
Caption: General experimental workflow for in vivo testing.
References
- 1. Mouse models in non-alcoholic fatty liver disease and steatohepatitis research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 11. enanta.com [enanta.com]
- 12. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enanta.com [enanta.com]
- 14. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 15. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dvm360.com [dvm360.com]
Hsd17B13-IN-59 long-term stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of Hsd17B13-IN-59. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on information for similar HSD17B13 inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. For in vivo experiments, further dilution in aqueous solutions containing agents like PEG300, Tween-80, and saline, or formulation in corn oil may be necessary.[1][2] Always refer to the manufacturer's datasheet for any specific recommendations for this compound if available.
Q2: What are the recommended storage conditions for this compound solutions?
A2: While specific long-term stability data for this compound is not publicly available, general guidelines for similar small molecule inhibitors from the same family can be followed.[1][2][3][4] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How long can I store this compound solutions?
A3: The stability of this compound in solution is not definitively established. However, based on data for other HSD17B13 inhibitors, the following storage durations can be used as a general guideline.[1][2][3][4] For optimal performance, it is highly recommended to perform your own stability studies under your specific experimental conditions.
Quantitative Stability Data (General Guidance for HSD17B13 Inhibitors)
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme.[5] HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver that plays a role in hepatic lipid metabolism.[6][7][8] By inhibiting HSD17B13, this compound can be used to study the enzyme's role in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[5]
Troubleshooting Guide
Issue 1: this compound precipitated out of solution.
-
Possible Cause: The solubility limit of the compound was exceeded in the chosen solvent or at a lower temperature.
-
Troubleshooting Steps:
-
Gently warm the solution and vortex or sonicate to try and redissolve the compound.[1][2]
-
If precipitation persists, consider preparing a fresh, lower concentration stock solution.
-
For aqueous dilutions, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum to maintain solubility.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound in solution due to improper storage or handling.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound from a new powder aliquot.
-
Perform a quality control check of the new solution, for example, by repeating a key experiment where a known outcome is expected.
-
Review your storage and handling procedures. Ensure solutions are stored at the recommended temperature and protected from light if necessary. Avoid repeated freeze-thaw cycles.
-
Issue 3: Difficulty dissolving the compound.
-
Possible Cause: The compound may require specific conditions to fully dissolve.
-
Troubleshooting Steps:
-
Use a high-purity, anhydrous grade of the recommended solvent (e.g., DMSO).
-
Briefly sonicate or warm the solution (be cautious with temperature-sensitive compounds).
-
Consult the manufacturer's datasheet for any specific solubility notes.
-
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in Solution
This protocol provides a general framework for determining the stability of this compound in a specific solvent and at various storage temperatures.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO)
-
Analytical balance
-
Vortex mixer and sonicator
-
Calibrated pipettes
-
Multiple amber glass vials or polypropylene tubes
-
Freezers set to -20°C and -80°C
-
Refrigerator set to 4°C
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Prepare a Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM). Ensure complete dissolution, using gentle warming or sonication if necessary. This is your Time 0 (T0) sample.
-
Aliquot the Solution: Dispense the stock solution into multiple small-volume aliquots in appropriate storage vials. This minimizes the impact of repeated freeze-thaw cycles on the bulk solution.
-
Storage: Store the aliquots at the desired temperatures to be tested (e.g., 4°C, -20°C, and -80°C).
-
Time Points: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage temperature.
-
Sample Analysis:
-
Allow the aliquot to thaw completely and reach room temperature.
-
Vortex the solution to ensure homogeneity.
-
Analyze the sample by HPLC to determine the concentration and purity of this compound.
-
Compare the peak area and the presence of any degradation peaks to the T0 sample.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. A compound is often considered stable if >95% of the initial concentration remains.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the long-term stability of this compound in solution.
Caption: A logical troubleshooting guide for common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HSD17B13 | Abcam [abcam.com]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. origene.com [origene.com]
Hsd17B13-IN-59 protocol refinement for reproducible data
Welcome to the technical support center for Hsd17B13-IN-59. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. Here you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure reproducible and reliable data in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a hepatic lipid droplet-associated enzyme that has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound exerts its effect by binding to the HSD17B13 enzyme and inhibiting its enzymatic activity.
Q2: What is the IC50 of this compound?
A2: this compound has an IC50 value of ≤ 0.1 μM for the inhibition of HSD17B13 with estradiol as a substrate.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions in DMSO, it is best to aliquot and store at -80°C to minimize freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
Q5: What are the known substrates for HSD17B13 that can be used in enzymatic assays?
A5: HSD17B13 has been shown to have enzymatic activity towards several substrates, including estradiol, leukotriene B4 (LTB4), and retinol.[3][4][5] Estradiol and LTB4 are commonly used in inhibitor screening assays.[2][3]
Quantitative Data Summary
| Parameter | Value | Substrate | Reference |
| IC50 | ≤ 0.1 μM | Estradiol | [1] |
Experimental Protocols
HSD17B13 Enzymatic Assay Protocol
This protocol describes a general method for determining the inhibitory activity of this compound on recombinant human HSD17B13 enzyme by measuring the production of NADH.
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[3]
-
NADH detection reagent (e.g., NAD-Glo™ Assay kit)
-
96-well or 384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer to achieve a range of final assay concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant HSD17B13 enzyme in assay buffer. Prepare a solution of estradiol and NAD+ in assay buffer.
-
Assay Reaction:
-
Add the this compound dilutions to the assay plate.
-
Add the HSD17B13 enzyme solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the estradiol/NAD+ solution.
-
Include positive (enzyme without inhibitor) and negative (no enzyme) controls.
-
-
Reaction Termination and Detection:
-
After a set incubation time (e.g., 60 minutes), stop the reaction.
-
Add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate to allow the luminescent signal to develop.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of NADH produced.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HSD17B13 Inhibition Assay Protocol
This protocol outlines a method to assess the activity of this compound in a cellular context using a cell line overexpressing HSD17B13.
Materials:
-
HEK293 or other suitable cells stably overexpressing human HSD17B13
-
This compound
-
Estradiol (substrate)
-
Cell culture medium and supplements
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
LC-MS/MS system for estrone detection
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HSD17B13-overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 1-24 hours). Include vehicle-only controls.
-
Substrate Addition: Add estradiol to the cell culture medium and incubate for a specific period to allow for its conversion to estrone by HSD17B13.
-
Sample Collection: Collect the cell culture supernatant for estrone analysis.
-
Estrone Quantification: Analyze the concentration of estrone in the supernatant using a validated LC-MS/MS method.
-
Cell Viability Assessment: Perform a cell viability assay on the cells remaining in the plate to ensure that the observed inhibition is not due to cytotoxicity.
-
Data Analysis: Determine the percent inhibition of estrone production at each concentration of this compound compared to the vehicle control. Calculate the cellular IC50 value.
Troubleshooting Guides
Enzymatic Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High background signal | Contaminated reagents or plates. | Use fresh, high-quality reagents and clean assay plates. |
| Non-specific binding of the inhibitor. | Include a control with a structurally similar but inactive compound. | |
| Low signal or no enzyme activity | Inactive enzyme. | Use a fresh batch of enzyme and verify its activity with a known substrate. |
| Incorrect assay buffer pH or composition. | Verify the pH and composition of the assay buffer.[3] | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and prepare a master mix for reagents. |
| Incomplete mixing of reagents. | Gently mix the plate after adding each reagent. | |
| Inhibitor precipitation | Poor solubility of the compound in the assay buffer. | Decrease the final concentration of DMSO. If the issue persists, consider using a different formulation or adding a surfactant like Tween-20 to the buffer.[3] |
Cell-Based Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High variability in estrone levels | Inconsistent cell numbers per well. | Ensure a homogenous cell suspension and accurate cell seeding. |
| Edge effects in the plate. | Avoid using the outer wells of the plate for critical experiments. | |
| Low estrone production | Low expression or activity of HSD17B13 in the cells. | Confirm HSD17B13 expression by Western blot or qPCR. |
| Substrate degradation. | Use fresh substrate solution and minimize its exposure to light and high temperatures. | |
| Apparent inhibition is due to cytotoxicity | The inhibitor is toxic to the cells at the tested concentrations. | Always perform a concurrent cell viability assay. If cytotoxicity is observed, lower the inhibitor concentration range. |
| Compound inactivity in cells | Poor cell permeability of the inhibitor. | Consider using a different cell line or modifying the compound to improve its permeability. |
| The inhibitor is being actively transported out of the cells. | Use cell lines with known transporter expression profiles to investigate potential efflux. |
Visualizations
Caption: HSD17B13 enzymatic reaction and its inhibition by this compound.
Caption: Workflow for enzymatic and cell-based this compound assays.
References
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: Hsd17B13-IN-59 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Hsd17B13-IN-59 and other significant inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to HSD17B13 Inhibition
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This guide focuses on a comparative analysis of this compound against other well-characterized inhibitors such as BI-3231 and a highly potent compound referred to as "compound 32" in scientific literature.
Quantitative Comparison of HSD17B13 Inhibitors
The following table summarizes the available in vitro potency and selectivity data for this compound and other notable HSD17B13 inhibitors. Direct comparisons should be made with caution due to potential variations in assay conditions between different studies.
| Compound | Target | IC50 (nM) | Cellular Potency (IC50, nM) | Selectivity | Reference(s) |
| This compound | Human HSD17B13 | ≤ 100 | Not Reported | Not Reported | [1] |
| BI-3231 | Human HSD17B13 | 1 | 11 ± 5 | >10,000-fold vs HSD17B11 | [2][3][4] |
| Mouse HSD17B13 | 13-14 | Not Reported | [2][3] | ||
| Compound 32 | Human HSD17B13 | 2.5 | Not Reported | Highly Selective | [5] |
| EP-036332 | Human HSD17B13 | 14 | Not Reported | >7,000-fold vs HSD17B1 | [6] |
| Mouse HSD17B13 | 2.5 | Not Reported | [6] | ||
| EP-040081 | Human HSD17B13 | 79 | Not Reported | >1,265-fold vs HSD17B1 | [6] |
| Mouse HSD17B13 | 74 | Not Reported | [6] |
In Vivo Efficacy and Pharmacokinetics
The table below outlines the available preclinical in vivo data for the compared HSD17B13 inhibitors. Data for this compound is not publicly available at this time.
| Compound | Animal Model | Key Findings | Pharmacokinetic Profile | Reference(s) |
| This compound | Not Reported | Not Reported | Not Reported | |
| BI-3231 | Mouse | Reduces triglyceride accumulation in hepatocytes under lipotoxic stress. | Rapid plasma clearance, but extensive liver exposure and retention. | [6][7][8] |
| Compound 32 | Mouse models of MASH | Exhibited robust anti-MASH effects, regulating lipid metabolism, inflammation, fibrosis, and oxidative stress. Reported to have better anti-MASH effects than BI-3231. | Demonstrated significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231. | [5] |
| EP-036332 & EP-040081 | Mouse model of autoimmune hepatitis | Decreased blood levels of ALT and pro-inflammatory cytokines (TNF-α, IL-1β, CXCL9). Attenuated gene markers of immune cell activation. | A prodrug of EP-036332 (EP-037429) was used for in vivo studies. | [6][9] |
Signaling Pathway of HSD17B13
HSD17B13 is involved in lipid metabolism and inflammation. Its expression is regulated by the nuclear receptor LXRα via the transcription factor SREBP-1c. HSD17B13's enzymatic activity influences downstream pathways related to fatty acid metabolism and can impact inflammatory signaling cascades such as NF-κB and MAPK.
Caption: HSD17B13 Signaling Pathway.
Experimental Protocols
HSD17B13 Enzyme Inhibition Assay (Luciferase-Based)
This protocol describes a common method for determining the in vitro potency of HSD17B13 inhibitors.
Principle: The enzymatic activity of HSD17B13 is measured by quantifying the production of NADH, a co-product of the reaction, using a bioluminescent detection system.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.02% Triton X-100
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
Test Compounds (e.g., this compound) serially diluted in DMSO
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
384-well assay plates
Procedure:
-
Add 80 nL of serially diluted test compounds to the wells of a 384-well plate.
-
Prepare a substrate mix containing 12 µM β-estradiol and 500 µM NAD+ in assay buffer. Add 2 µL of this mix to each well.
-
Initiate the reaction by adding 2 µL of purified HSD17B13 protein (30 nM final concentration) to each well.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Add 3 µL of NAD(P)H-Glo™ detection reagent to each well.
-
Incubate the plate in the dark for 1 hour at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic equation.[1]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of HSD17B13 inhibitors in a diet-induced mouse model of NASH.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 5. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hsd17B13-IN-59 and BI-3231: Potent Inhibitors of a Key NASH Target
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two prominent inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), Hsd17B13-IN-59 and BI-3231. HSD17B13 is a genetically validated target for nonalcoholic steatohepatitis (NASH), a chronic liver disease with a significant unmet medical need.
While direct head-to-head comparative studies with extensive experimental data for this compound and BI-3231 are not yet publicly available, this guide synthesizes the existing data for each compound to offer a comprehensive overview of their respective potencies and the experimental contexts in which they have been evaluated.
Quantitative Efficacy Data
The following table summarizes the available quantitative data for this compound and BI-3231, providing a snapshot of their inhibitory activities against HSD17B13.
| Compound | Target | Assay Substrate | IC50 | Ki | Reference |
| This compound | Human HSD17B13 | Estradiol | ≤ 0.1 µM | Not Reported | [1] |
| BI-3231 | Human HSD17B13 | Estradiol | 1 nM | 0.7 nM | [2][3] |
| BI-3231 | Mouse HSD17B13 | Not Specified | 13 nM | Not Reported | [2] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are the methodologies used in the key experiments cited for each inhibitor.
This compound: Enzymatic Inhibition Assay
The inhibitory activity of this compound was determined using an enzymatic assay with estradiol as the substrate. While the full detailed protocol from the primary source (patent WO2022103960) is not fully accessible through public search, the available information indicates a standard biochemical assay format measuring the enzymatic activity of HSD17B13 in the presence of the inhibitor.[1] Such assays typically involve:
-
Enzyme Source: Recombinant human HSD17B13 protein.
-
Substrate: Estradiol.
-
Cofactor: NAD+ or NADP+.
-
Detection Method: Measurement of the product formation (estrone) or the change in cofactor concentration (e.g., NADH fluorescence).
-
Inhibitor Concentration: A range of this compound concentrations to determine the IC50 value.
BI-3231: Enzymatic and Cellular Assays
The efficacy of BI-3231 has been characterized through both enzymatic and cell-based assays.
Enzymatic Inhibition Assay:
-
Enzyme Source: Purified recombinant human and mouse HSD17B13.
-
Assay Principle: The assay measures the conversion of a substrate by HSD17B13.
-
Protocol: The specific protocol involved incubating the purified enzyme with the substrate and co-factor in the presence of varying concentrations of BI-3231. The rate of product formation is then measured to determine the level of inhibition.[3]
Cell-Based Lipotoxicity Assay:
-
Cell Lines: Human HepG2 cells and primary mouse hepatocytes.
-
Induction of Lipotoxicity: Cells were treated with palmitic acid to induce lipotoxicity, a key feature of NASH.
-
Treatment: Co-incubation with BI-3231 at various concentrations.
-
Endpoints: The protective effects of BI-3231 were assessed by measuring triglyceride accumulation, cell proliferation, and markers of lipid homeostasis.[2][4]
Visualizing the Molecular Landscape
To better understand the context of HSD17B13 inhibition, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: HSD17B13 signaling in NASH pathogenesis and points of therapeutic intervention.
Caption: A generalized experimental workflow for the evaluation of HSD17B13 inhibitors.
Concluding Remarks
Both this compound and BI-3231 are potent inhibitors of HSD17B13. Based on the currently available data, BI-3231 demonstrates a higher potency in enzymatic assays with a reported IC50 in the low nanomolar range. Further research, particularly direct comparative studies under identical experimental conditions, is necessary to definitively determine the superior efficacy of one inhibitor over the other. The detailed experimental protocols provided herein should aid researchers in designing and interpreting future studies in this promising area of therapeutic development for liver diseases.
References
- 1. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Conflicting Outcomes: Human Genetics vs. Mouse Knockout Models
An objective comparison of methodologies for validating HSD17B13 inhibition in mouse models, with a focus on contrasting knockout versus knockdown approaches and the evaluation of pharmacological inhibitors.
Executive Summary
Research into hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a therapeutic target for liver diseases has been spurred by human genetic studies showing that loss-of-function variants protect against non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. However, this protective phenotype has not been consistently replicated in Hsd17b13 knockout mouse models, where results have been discordant.[1][2][3] This guide compares the different methodologies used to validate HSD17B13 inhibition in preclinical mouse models, including genetic knockout, shRNA-mediated knockdown, and pharmacological inhibition.
Notably, direct searches for "Hsd17B13-IN-59" did not yield any specific information, suggesting it may be a compound in early-stage development or an internal designation. Therefore, this guide focuses on the broader validation of HSD17B13 inhibition using publicly available data from studies on other small molecule inhibitors and knockdown approaches.
There is a significant discrepancy between the protective effects of HSD17B13 loss-of-function in humans and the phenotypes observed in constitutive Hsd17b13 knockout mice. While human carriers of loss-of-function variants are protected from the progression of liver disease, knockout mice often do not show this protection and, in some dietary models, may even exhibit a more severe phenotype.[1][2][3] This suggests that the lifelong absence of Hsd17b13 may trigger compensatory mechanisms or that the protein plays a different role during development versus in adult-onset disease.
Figure 1. Discrepancy between human and mouse Hsd17b13 loss-of-function studies.
Comparison of Hsd17b13 Knockout vs. Knockdown Models
In contrast to the knockout models, therapeutic, shRNA-mediated knockdown of Hsd17b13 in adult mice with pre-existing, diet-induced hepatic steatosis has shown beneficial effects. This approach more closely mimics the clinical scenario of treating patients with established disease.
| Feature | Hsd17b13 Knockout Mouse | Hsd17b13 shRNA Knockdown Mouse |
| Method | Germline deletion of the Hsd17b13 gene | AAV-mediated delivery of shRNA targeting Hsd17b13 mRNA in adult mice |
| Timing of Gene Inactivation | From conception (lifelong) | In adulthood, after disease induction |
| Phenotype in Liver Disease Models | No consistent protection; some studies report worsened steatosis and inflammation[1][2][3] | Improved hepatic steatosis, reduced serum ALT and FGF21, and decreased markers of liver fibrosis[4][5][6] |
| Translational Relevance | May not accurately model therapeutic intervention in adult humans | More closely mimics a therapeutic approach for established disease |
Validation of Pharmacological Inhibitors in Mouse Models
Several pharmaceutical companies are developing small molecule inhibitors of HSD17B13. Preclinical validation of these compounds often involves mouse models of liver injury, and their effects are sometimes compared to those of Hsd17b13 knockdown.
Experimental Workflow for Hsd17b13 Knockdown and Inhibitor Studies
A common experimental workflow involves inducing liver steatosis in mice through a high-fat diet (HFD) before administering treatment.
Figure 2. Experimental workflow for Hsd17b13 knockdown and inhibitor validation.
Performance of HSD17B13 Inhibition in Preclinical Models
The following table summarizes the reported effects of HSD17B13 inhibition through shRNA knockdown and a pharmacological inhibitor in mouse models of liver disease.
| Parameter | shRNA-mediated Knockdown (HFD Model)[6] | Pharmacological Inhibitor (EP-037429; CDAAHF Diet Model)[7] |
| Serum ALT | Decreased | Data not specified, but hepatoprotective effects noted |
| Hepatic Triglycerides | Markedly improved (reduced) | Data not specified, but hepatoprotective effects noted |
| Hepatic Steatosis | Markedly improved | Data not specified, but hepatoprotective effects noted |
| Markers of Fibrosis (e.g., Timp2) | Decreased | Decreased |
| Body Weight/Adiposity | No effect | Not specified |
Experimental Protocols
shRNA-mediated Knockdown in High-Fat Diet Mice [6]
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-fat diet (HFD) to induce obesity and hepatic steatosis.
-
Intervention: After disease establishment, mice are administered with AAV8-mediated shRNA targeting Hsd17b13 or a scramble control.
-
Analysis: Livers and blood are collected for analysis of gene expression, histology (H&E and Sirius Red staining), and lipidomics. Serum parameters like ALT and FGF21 are also measured.
Pharmacological Inhibition in CDAAHF Diet Mice [7]
-
Animal Model: Mice on a choline deficient, L-amino acid defined, high-fat diet (CDAAHF) to induce chronic liver injury.
-
Intervention: A prodrug form (EP-037429) of an HSD17B13 inhibitor (EP-036332) is administered.
-
Comparison: Effects are compared to sh-adenoviral-mediated knockdown of Hsd17b13.
-
Analysis: Gene and protein markers of inflammation, injury, and fibrosis are measured in plasma and liver. Transcriptomics and untargeted lipidomics are also performed.
Proposed Mechanism of Action
Hsd17b13 knockdown is thought to alleviate hepatic steatosis by regulating fatty acid and phospholipid metabolism.[6] Global lipidomic analysis of liver tissue from Hsd17b13 knockdown mice revealed a significant decrease in diacylglycerols (DAGs) and an increase in phosphatidylcholines containing polyunsaturated fatty acids (PUFAs).[6]
Figure 3. Proposed pathway for HSD17B13's role in hepatic steatosis.
Conclusion
The validation of HSD17B13 as a therapeutic target for liver disease is complex, with notable differences between human genetic data and findings from constitutive knockout mouse models. Therapeutic knockdown of Hsd17b13 in adult mice with established liver steatosis appears to be a more translationally relevant approach, and the results from these studies are more encouraging. Pharmacological inhibitors of HSD17B13 are in development and have shown promise in preclinical models of liver injury. Further studies are needed to fully elucidate the in vivo pharmacokinetic/pharmacodynamic relationship of these inhibitors and to identify robust biomarkers of target engagement.[8] The use of adult-onset knockdown and disease models will be crucial in the continued validation of HSD17B13 inhibitors for the treatment of NAFLD and other chronic liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. pubs.acs.org [pubs.acs.org]
Cross-Validation of Hsd17B13-IN-59 Activity with RNAi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct methodologies for inhibiting the enzymatic activity of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13): the small molecule inhibitor Hsd17B13-IN-59 and RNA interference (RNAi). Hsd17B13, a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4] Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progression of chronic liver diseases.[1][5] This guide presents supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific research goals.
Comparative Analysis of this compound and RNAi
The following table summarizes the key performance metrics of this compound and RNAi in modulating Hsd17B13 activity. While direct head-to-head studies are limited, this comparison is based on reported efficacy from independent investigations.
| Feature | This compound (Small Molecule Inhibitor) | RNA Interference (RNAi) |
| Mechanism of Action | Direct competitive or non-competitive inhibition of the Hsd17B13 enzyme's catalytic activity. | Post-transcriptional gene silencing by targeted degradation of Hsd17B13 mRNA, preventing protein synthesis.[6] |
| Target | Hsd17B13 protein. | Hsd17B13 messenger RNA (mRNA). |
| Reported Efficacy | IC50 of ≤ 0.1 μM for estradiol conversion. | Mean reduction of Hsd17B13 mRNA in the liver by up to 93.4% and protein reduction of over 83% in clinical studies.[7][8] |
| Mode of Delivery | Typically cell-permeable, administered in vitro or in vivo. | Can be delivered via lipid nanoparticles, viral vectors, or conjugated to targeting moieties like GalNAc for hepatocyte-specific delivery.[6] |
| Onset of Action | Rapid, dependent on compound diffusion and binding kinetics. | Slower, requires cellular uptake, RISC loading, and subsequent mRNA degradation and protein turnover. |
| Duration of Effect | Dependent on the pharmacokinetic properties of the inhibitor (e.g., half-life). | Can be long-lasting, with effects persisting for weeks to months after a single dose. |
| Specificity | Potential for off-target effects on other structurally related enzymes. | Highly specific to the target mRNA sequence, minimizing off-target protein inhibition. |
| Application | Acute inhibition studies, mechanistic studies of enzyme function, high-throughput screening. | Target validation, long-term efficacy studies, therapeutic development. |
Experimental Protocols
Hsd17B13 Activity Assay using this compound
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the retinol dehydrogenase activity of Hsd17B13.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
This compound
-
All-trans-retinol
-
Cell culture medium and supplements
-
HPLC system for retinoid analysis
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment: Plate hepatocytes and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Substrate Addition: Add all-trans-retinol to the cell culture medium at a final concentration of 5 µM.
-
Incubation: Incubate the cells for 8 hours to allow for the conversion of retinol to retinaldehyde and retinoic acid.[2]
-
Sample Collection: Collect both the cell lysate and the culture supernatant.
-
Retinoid Extraction and Analysis: Perform a liquid-liquid extraction of retinoids from the collected samples. Analyze the levels of retinaldehyde and retinoic acid using reverse-phase HPLC.
-
Protein Quantification: Determine the total protein concentration in the cell lysates to normalize the retinoid levels.
-
Data Analysis: Calculate the percentage of inhibition of retinol dehydrogenase activity at each concentration of this compound and determine the IC50 value.
RNAi-mediated Knockdown of Hsd17B13
This protocol outlines the steps for knocking down Hsd17B13 expression in hepatocytes using siRNA.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
siRNA targeting Hsd17B13 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Reagents for RNA extraction and qRT-PCR
-
Antibodies for Western blotting (anti-Hsd17B13 and a loading control)
Procedure:
-
siRNA Transfection: On the day before transfection, plate hepatocytes to achieve 30-50% confluency at the time of transfection.
-
Dilute the Hsd17B13 siRNA or control siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis of mRNA Knockdown: Extract total RNA from the cells and perform qRT-PCR to quantify the levels of Hsd17B13 mRNA, normalized to a housekeeping gene.
-
Analysis of Protein Knockdown: Lyse the cells and perform Western blotting to assess the levels of Hsd17B13 protein, normalized to a loading control.
-
Functional Assay: Perform the Hsd17B13 activity assay as described above to confirm that the reduction in protein levels leads to a decrease in enzymatic activity.
Visualizations
Caption: Hsd17B13 signaling pathway in retinol metabolism.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. US20230279399A1 - Rnai constructs for inhibiting hsd17b13 expression and methods of use thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
- 8. natap.org [natap.org]
Comparative Analysis of Hsd17B13 Inhibitors in Preclinical NASH Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of emerging hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors for the treatment of Nonalcoholic Steatohepatitis (NASH). It synthesizes preclinical data on their efficacy, mechanism of action, and the experimental models used for their evaluation.
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver fat accumulation, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Genetic studies have identified loss-of-function variants in the Hsd17B13 gene as protective against the development and progression of chronic liver diseases, including NASH.[1][2] This has positioned Hsd17B13, a lipid droplet-associated protein predominantly expressed in hepatocytes, as a promising therapeutic target.[3][4] This guide compares the performance of various Hsd17B13 inhibitors in preclinical NASH models, presenting available quantitative data, experimental protocols, and visual diagrams of key pathways and workflows.
Mechanism of Action of Hsd17B13 Inhibition
Hsd17B13 is implicated in several pathways that contribute to NASH pathogenesis. Its inhibition is thought to confer hepatoprotection through multiple mechanisms:
-
Modulation of Lipid Metabolism: Hsd17B13 is believed to influence hepatic lipid homeostasis. Overexpression of Hsd17B13 promotes lipid accumulation in the liver.[4] Some studies suggest a link between Hsd17B13 and the regulation of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[5]
-
Reduction of Hepatic Stellate Cell Activation: Activated hepatic stellate cells (HSCs) are the primary source of extracellular matrix proteins that lead to liver fibrosis. Hsd17B13 expression in hepatocytes can indirectly promote the activation of HSCs.[4]
-
Inhibition of Pyrimidine Catabolism: Recent findings suggest that the protection against liver fibrosis conferred by Hsd17B13 inhibition is associated with decreased pyrimidine catabolism.[6]
The following diagram illustrates the proposed signaling pathway involving Hsd17B13 in NASH pathogenesis.
Comparative Efficacy of Hsd17B13 Inhibitors in Preclinical Models
Several Hsd17B13 inhibitors, including small molecules and RNA interference (RNAi) therapeutics, are under preclinical and clinical investigation. While direct head-to-head comparative studies are limited, this section summarizes the available efficacy data for prominent candidates.
Table 1: Comparison of Hsd17B13 Inhibitors in Preclinical NASH Models
| Inhibitor Class | Inhibitor Name | NASH Model | Key Findings | Reference |
| RNAi Therapeutic | ARO-HSD | Clinical (Suspected NASH) | Phase I/II study showed dose-dependent reduction in hepatic Hsd17B13 mRNA (up to 93.4%) and protein. Associated with reductions in ALT (-42.3% at 200 mg). | [7][8] |
| RNAi Therapeutic | ALN-HSD (collab. Regeneron) | Clinical (NASH) | Phase 1 data indicated robust target knockdown and numerically lower liver enzymes and NAFLD Activity Score (NAS) over six months compared to placebo. | |
| Small Molecule | BI-3231 | In vitro (palmitic acid-induced lipotoxicity) | Significantly decreased triglyceride accumulation in human and mouse hepatocytes. Improved hepatocyte proliferation and lipid homeostasis. | [9] |
| Small Molecule | Unnamed Preclinical Inhibitors | Diet-induced obese mouse models | Studies on genetic knockdown (phenocopying inhibition) in CDAA-HFD and GAN diet models showed protection against liver fibrosis. | [6][10] |
Note: The presented data are from separate studies and not from direct head-to-head comparisons. Efficacy can be influenced by the specific preclinical model, dosing, and duration of treatment.
Experimental Protocols for Key Preclinical NASH Models
The efficacy of Hsd17B13 inhibitors is evaluated in various preclinical models that aim to recapitulate the key features of human NASH. The following are detailed descriptions of two commonly used diet-induced mouse models.
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model
The CDAA-HFD model is known to induce NASH with significant fibrosis.
-
Animal Strain: C57BL/6J mice are commonly used.[11]
-
Diet Composition: The diet is deficient in choline and contains L-amino acids as the protein source, with a high percentage of fat (typically 45-60% kcal from fat), and often supplemented with fructose and cholesterol.[11]
-
Induction Period: A period of 6 to 12 weeks on the CDAA-HFD is generally sufficient to induce hallmarks of fibrosing NASH.[11]
-
Key Pathological Features: This model exhibits steatosis, inflammation, hepatocyte ballooning, and robust, progressive fibrosis.[12]
-
Endpoint Analysis:
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Picrosirius Red for fibrosis staging.[11]
-
Biochemical Markers: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.
-
Gene Expression: Hepatic expression of genes involved in fibrosis (e.g., Col1a1, Acta2), inflammation (e.g., Tnf, Ccl2), and lipogenesis (e.g., Srebf1, Fasn) are quantified by qPCR.
-
Hydroxyproline Assay: To quantify total collagen content in the liver as a measure of fibrosis.
-
Gubra-Amylin NASH (GAN) Diet Model
The GAN diet model is a Western-style diet model that induces NASH with metabolic syndrome features.
-
Animal Strain: C57BL/6J or leptin-deficient ob/ob mice are often used.[13][14]
-
Diet Composition: The GAN diet is a high-fat (around 40% kcal), high-fructose (around 22%), and high-cholesterol (around 2%) diet, with palm oil as a significant source of saturated fat.[13][15]
-
Induction Period: In C57BL/6J mice, a longer duration of 28 weeks or more is typically required to induce significant fibrosis, while in ob/ob mice, the disease progression is faster.[13][14]
-
Key Pathological Features: This model develops obesity, insulin resistance, and a NASH phenotype that includes steatosis, inflammation, ballooning, and fibrosis, closely mimicking human NASH with metabolic comorbidities.[16]
-
Endpoint Analysis: Similar to the CDAA-HFD model, endpoints include histopathological assessment of NAS, fibrosis staging, biochemical markers of liver injury, and gene expression analysis.
The following diagram outlines a typical experimental workflow for evaluating an Hsd17B13 inhibitor in a diet-induced NASH mouse model.
Logical Framework for Hsd17B13 Inhibition in NASH
The rationale for targeting Hsd17B13 in NASH is based on a logical progression from genetic evidence to therapeutic intervention.
Conclusion
Hsd17B13 has emerged as a genetically validated and promising therapeutic target for NASH. A variety of inhibitors, including small molecules and RNAi therapeutics, are in development and have shown encouraging results in preclinical models by reducing key pathological features of the disease. While direct comparative efficacy data is still needed, the available evidence strongly supports the continued investigation of Hsd17B13 inhibitors as a potential treatment for patients with NASH. Researchers should carefully consider the choice of preclinical model to best align with the specific aspects of NASH they aim to study and the therapeutic mechanism of the inhibitor being tested.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arrowheadpharma.com [arrowheadpharma.com]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gubra.dk [gubra.dk]
- 12. Frontiers | Characterization of the CDAA Diet-Induced Non-alcoholic Steatohepatitis Model: Sex-Specific Differences in Inflammation, Fibrosis, and Cholesterol Metabolism in Middle-Aged Mice [frontiersin.org]
- 13. Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating Hsd17B13-IN-59 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo target engagement of Hsd17B13-IN-59, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). While specific in vivo efficacy data for this compound is not yet publicly available, this document outlines established methodologies and compares alternative approaches for assessing the engagement of HSD17B13 by small molecule inhibitors, RNA interference (RNAi), and antisense oligonucleotides (ASOs).
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[3][4] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of liver diseases. This compound is a small molecule inhibitor of HSD17B13 with an in vitro IC50 value of ≤ 0.1 μM. Validating the in vivo target engagement of this and other HSD17B13 inhibitors is a critical step in their preclinical development.
Comparative Approaches for In Vivo Target Engagement Validation
Validating that a therapeutic agent interacts with its intended target in a living organism is fundamental to drug development. For HSD17B13, several methodologies can be employed, each with distinct advantages and disadvantages.
| Approach | Principle | Advantages | Disadvantages |
| Small Molecule Inhibitors (e.g., this compound, BI-3231) | Direct binding to the HSD17B13 enzyme to block its catalytic activity. | Oral bioavailability potential, dose-dependent and reversible action. | Potential for off-target effects, requires extensive safety profiling. |
| RNA Interference (RNAi) | Silencing of Hsd17b13 gene expression using small interfering RNAs (siRNAs) delivered to hepatocytes. | High specificity for the target mRNA, long duration of action. | Requires parenteral administration, potential for immunogenicity. |
| Antisense Oligonucleotides (ASOs) | Synthetic nucleic acid analogs that bind to the target mRNA, leading to its degradation. | High specificity, can be designed to target specific splice variants. | Parenteral administration required, potential for off-target hybridization. |
Key Experiments for In Vivo Target Engagement Validation
A multi-pronged approach is recommended to robustly validate HSD17B13 target engagement in vivo. Below are key experimental categories and associated biomarkers.
Assessment of HSD17B13 Expression and Activity
Directly measuring the impact on the target itself is the most definitive evidence of engagement.
| Parameter | Method | Expected Outcome with this compound |
| Hepatic Hsd17b13 mRNA Expression | Quantitative Real-Time PCR (qRT-PCR) | No direct change expected with a small molecule inhibitor. |
| Hepatic HSD17B13 Protein Levels | Western Blot, Immunohistochemistry (IHC) | No direct change expected with a small molecule inhibitor. |
| Hepatic HSD17B13 Enzymatic Activity | Ex vivo enzyme assays on liver lysates | Significant reduction in enzymatic activity. |
Evaluation of Downstream Pharmacodynamic Biomarkers
Inhibition of HSD17B13 is expected to modulate pathways involved in lipid metabolism, inflammation, and fibrosis.
| Biomarker Category | Specific Biomarkers | Method | Expected Outcome with this compound |
| Liver Enzymes | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Serum biochemical analysis | Reduction in elevated levels in disease models.[3] |
| Fibrosis Markers | Hepatic collagen content, Col1a1 and Tgfb2 mRNA expression | Hydroxyproline assay, Sirius Red staining, qRT-PCR | Reduction in fibrosis markers in disease models. |
| Lipid Metabolism | Hepatic triglyceride levels, Srebp-1c and Fas mRNA expression | Biochemical assays, qRT-PCR | Modulation of lipid accumulation and lipogenic gene expression.[3] |
| Sphingolipid Metabolism | Hepatic levels of ceramides and other sphingolipids | Liquid Chromatography-Mass Spectrometry (LC-MS) | Alterations in sphingolipid profiles.[5] |
Experimental Protocols
Quantification of Gene Expression in Mouse Liver Tissue by qRT-PCR
-
Tissue Homogenization and RNA Extraction: Homogenize snap-frozen liver tissue in a suitable lysis buffer (e.g., TRIzol reagent). Extract total RNA according to the manufacturer's protocol.[6]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.[7]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.[6]
-
qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for the target genes (Hsd17b13, Col1a1, Tgfb2, Srebp-1c, Fas) and a housekeeping gene (e.g., Gapdh, Actb).[6]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[6]
Measurement of Hepatic Collagen Content (Hydroxyproline Assay)
-
Tissue Hydrolysis: Hydrolyze a known weight of liver tissue in 6N HCl at 110-120°C for 18-24 hours to break down collagen into its constituent amino acids.[8][9]
-
Oxidation: Treat the hydrolysate with an oxidizing agent (e.g., Chloramine-T) to convert hydroxyproline to a pyrrole derivative.
-
Colorimetric Reaction: Add a color-forming reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with the pyrrole to produce a colored product.[9]
-
Quantification: Measure the absorbance of the colored product at a specific wavelength (typically 550-570 nm) and determine the hydroxyproline concentration from a standard curve.
-
Calculation: Convert the hydroxyproline content to collagen content assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.[10]
Analysis of Sphingolipids in Mouse Liver by LC-MS
-
Lipid Extraction: Homogenize liver tissue and extract lipids using a biphasic solvent system, such as chloroform/methanol/water (Folch method).[11][12]
-
Internal Standards: Add a suite of internal sphingolipid standards with distinct masses to the samples prior to extraction for accurate quantification.[12]
-
Liquid Chromatography (LC) Separation: Separate the different sphingolipid species using a suitable LC column (e.g., C18 reversed-phase).
-
Mass Spectrometry (MS) Detection: Detect and quantify the eluted sphingolipids using a mass spectrometer operating in a targeted mode, such as multiple reaction monitoring (MRM).[13]
-
Data Analysis: Identify and quantify individual sphingolipid species based on their retention times and mass-to-charge ratios, normalizing to the internal standards and tissue weight.
Visualizing Pathways and Workflows
Caption: HSD17B13 signaling pathway and point of inhibition.
Caption: Workflow for in vivo validation of HSD17B13 target engagement.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. 2.4. Quantification of Genes Expression in Liver Tissue [bio-protocol.org]
- 7. RNA-Sequencing Quantification of Hepatic Ontogeny and Tissue Distribution of mRNAs of Phase II Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. quickzyme.com [quickzyme.com]
- 10. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Ceramide, Sphingosine and S1P in Mouse Liver [bio-protocol.org]
- 12. Sphingolipids in intestine and liver: How to analyze? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison of Small Molecule Hsd17B13 Inhibitors: A Guide for Researchers
A new class of therapeutic agents targeting hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is emerging as a promising strategy for the treatment of chronic liver diseases, including non-alcoholic steatohepatitis (NASH). This guide provides a head-to-head comparison of publicly available data on small molecule Hsd17B13 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
Recent genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing progressive liver disease. This has spurred the development of inhibitors targeting the Hsd17B13 enzyme, a lipid droplet-associated protein primarily expressed in the liver. Inhibition of Hsd17B13 is believed to mimic the protective effects of these genetic variants. This comparison focuses on the most prominent small molecule inhibitors with available preclinical and clinical data.
Quantitative Data Summary
The following table summarizes the available quantitative data for key small molecule Hsd17B13 inhibitors. Direct head-to-head comparative studies are limited in the public domain; therefore, data is presented as reported by the respective developers.
| Inhibitor | Developer | Development Stage | Potency (IC50/Ki) | Selectivity | Pharmacokinetics/Pharmacodynamics (Preclinical) | Clinical Findings |
| INI-822 | Inipharm | Phase 1 Clinical Trial | Data not publicly available | Potent and selective | Reduced alanine transaminase (ALT) levels in rat models of liver injury. Dose-dependent increase in hepatic phosphatidylcholines.[1] Mean ED50 of 5.6 mg/kg across multiple substrates and products in preclinical models.[2] | Phase 1 study initiated.[3] Achieved plasma exposures anticipated to inhibit Hsd17B13 with a half-life supporting once-daily oral dosing.[1][4] |
| BI-3231 | Boehringer Ingelheim | Preclinical | hHsd17B13 IC50 = 1 nM | >10,000-fold selective over Hsd17B11 | High clearance and short half-life in vivo.[5] Showed extensive liver tissue accumulation. Reduces triglyceride accumulation and lipotoxic effects in human and mouse hepatocytes in vitro.[6][7] | Not advanced to clinical trials due to pharmacokinetic properties.[5] |
| Enanta Preclinical Compound(s) (e.g., EP-036332) | Enanta Pharmaceuticals | Preclinical | Data not publicly available | Potent and selective | Demonstrated hepatoprotective and anti-inflammatory effects in a mouse model of autoimmune hepatitis.[8] | For out-licensing.[8] |
| Compound 32 | Unknown | Preclinical | IC50 = 2.5 nM | Highly potent and selective | Demonstrated significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231. Showed better anti-MASH effects than BI-3231 in multiple mouse models.[9] | Preclinical |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the target and the methods used for inhibitor evaluation, the following diagrams illustrate the Hsd17B13 signaling pathway and a representative experimental workflow for inhibitor characterization.
Caption: Hsd17B13 signaling pathway in liver cells.
Caption: Representative experimental workflow for Hsd17B13 inhibitor development.
Detailed Experimental Protocols
A comprehensive evaluation of Hsd17B13 inhibitors involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays cited in the evaluation of these compounds.
Hsd17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit Hsd17B13 enzymatic activity (IC50).
Methodology:
-
Principle: The assay measures the conversion of a substrate (e.g., β-estradiol or leukotriene B4) to its product by recombinant human Hsd17B13 in the presence of the cofactor NAD+. The rate of product formation is quantified, and the inhibition by the test compound is determined.
-
Reagents and Materials:
-
Purified recombinant human Hsd17B13 enzyme.
-
Substrate: β-estradiol or Leukotriene B4 (LTB4).
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20).[10]
-
Detection system: Options include RapidFire mass spectrometry to detect the product or a coupled-enzyme luminescence assay (e.g., NAD(P)H-Glo™) to measure NADH production.[11][12]
-
-
Procedure:
-
A dilution series of the test compound is prepared in DMSO and added to a 384-well plate.
-
The substrate and NAD+ are added to the wells.
-
The enzymatic reaction is initiated by the addition of the Hsd17B13 enzyme.
-
The reaction is incubated at room temperature for a defined period (e.g., 2 hours).[11]
-
The reaction is stopped, and the amount of product formed (or NADH produced) is quantified using the chosen detection method.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Hsd17B13 Cellular Assay
Objective: To assess the activity of inhibitors in a cellular context.
Methodology:
-
Principle: A human cell line (e.g., HEK293 or HepG2) is engineered to overexpress Hsd17B13.[13] These cells are then treated with a substrate and the test inhibitor, and the conversion of the substrate to its product is measured.
-
Reagents and Materials:
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a dilution series of the test compound.
-
The substrate is added to the culture medium.
-
After an incubation period (e.g., 6-8 hours), the medium or cell lysate is collected.[14]
-
The amount of product is quantified by a suitable analytical method, such as mass spectrometry.
-
The cellular IC50 is determined from the dose-response curve.
-
Concanavalin A (ConA)-Induced Autoimmune Hepatitis Mouse Model
Objective: To evaluate the in vivo efficacy of Hsd17B13 inhibitors in a model of T-cell mediated liver injury.[15][16][17]
Methodology:
-
Principle: Intravenous injection of the plant lectin Concanavalin A into mice induces an acute, T-cell-dependent hepatitis that mimics features of human autoimmune hepatitis.[15][16][17] The hepatoprotective effects of the test compound are assessed by measuring markers of liver injury.
-
Animals: C57BL/6J mice are commonly used.[18]
-
Reagents and Materials:
-
Concanavalin A (dissolved in saline).
-
Test compound formulated for oral gavage or other appropriate route of administration.
-
-
Procedure:
-
Mice are pre-treated with the Hsd17B13 inhibitor or vehicle for a specified period (e.g., 3 days).[19]
-
A single dose of ConA (e.g., 10-20 mg/kg) is administered intravenously via the tail vein.[20]
-
At a predetermined time point after ConA injection (e.g., 6-24 hours), blood and liver tissue are collected.[19][20]
-
Endpoints:
-
Biochemical analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver damage.[18]
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of necrosis and inflammation.[18]
-
Gene expression analysis: mRNA levels of inflammatory markers (e.g., TNF-α, IL-6) in the liver are quantified by qPCR.[18]
-
Cytokine analysis: Plasma levels of cytokines and chemokines are measured by immunoassays.[19]
-
-
Conclusion
The development of small molecule Hsd17B13 inhibitors is a rapidly advancing field with the potential to deliver novel oral therapies for chronic liver diseases. While direct comparative data remains limited, the available information on compounds such as INI-822 and BI-3231 highlights a strong focus on achieving potent and selective inhibition of the target. Preclinical studies have demonstrated promising hepatoprotective effects in various models of liver injury. As more data from ongoing clinical trials becomes available, a clearer picture of the therapeutic potential and differentiation among these inhibitors will emerge. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers in this competitive landscape.
References
- 1. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 2. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 3. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 4. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 [businesswire.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. businesswire.com [businesswire.com]
- 9. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enanta.com [enanta.com]
- 13. enanta.com [enanta.com]
- 14. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Concanavalin A-induced autoimmune hepatitis model in mice: Mechanisms and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concanavalin A-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 19. cn-bio.com [cn-bio.com]
- 20. Identification and characterization of dynamically regulated hepatitis-related genes in a concanavalin A-induced liver injury model | Aging [aging-us.com]
HSD17B13 Inhibition: A Comparative Guide to Reference Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of reference compounds for the inhibition of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.
Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, fueling the development of targeted inhibitors.[1][2] This guide focuses on the available classes of inhibitors and presents their performance based on experimental data, with a focus on providing a framework for selecting the appropriate reference compound for in vitro and in vivo studies.
While direct data for a compound specifically named "Hsd17B13-IN-59" is not publicly available, this guide will utilize data from well-characterized potent and selective small molecule inhibitors, such as BI-3231, as a representative reference. We will also compare its performance with other therapeutic modalities like RNA interference (RNAi).
Performance Comparison of HSD17B13 Inhibitors
The development of HSD17B13 inhibitors has led to several promising candidates, including small molecules and RNAi therapeutics. The following tables summarize the quantitative data for key compounds, providing a basis for comparison.
| Compound | Type | Target | Potency (IC50/Ki) | Selectivity | Therapeutic Approach | Development Stage |
| BI-3231 | Small Molecule | HSD17B13 Enzyme | ~1 nM (hHSD17B13, Ki) | >10,000-fold vs HSD17B11[3] | Direct enzymatic inhibition | Preclinical[3] |
| GSK4532990 (ARO-HSD) | RNAi (siRNA) | HSD17B13 mRNA | Not Applicable | Specific for HSD17B13 mRNA | Silencing gene expression | Phase 2b[2][3] |
| INI-822 | Small Molecule | HSD17B13 Enzyme | Not Publicly Disclosed | Not Publicly Disclosed | Direct enzymatic inhibition | Phase 1[3] |
Table 1: Overview of Investigational HSD17B13 Inhibitors. This table provides a high-level comparison of different therapeutic strategies targeting HSD17B13.
| Compound | Human HSD17B13 IC50 (nM) | Mouse HSD17B13 IC50 (nM) | Cellular Assay IC50 (nM) | Selectivity vs HSD17B11 |
| BI-3231 | 1.1 ± 0.1 | 1.3 ± 0.1 | 25 ± 3 | >10,000-fold |
Table 2: In Vitro Potency and Selectivity of BI-3231. Data extracted from Boehringer Ingelheim's publication on BI-3231.[4][5]
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[6][7] Its enzymatic activity is implicated in lipid metabolism and inflammation. Inhibition of HSD17B13 is thought to mimic the protective effects of its naturally occurring loss-of-function variants.
Experimental Protocols
Accurate assessment of HSD17B13 inhibition requires robust and reproducible experimental protocols. Below are methodologies for key assays used in the characterization of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay
This assay measures the direct inhibition of HSD17B13 enzymatic activity.
Objective: To determine the IC50 of a test compound against purified HSD17B13 enzyme.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Test compound (e.g., this compound or BI-3231)
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)[8]
-
Detection system (e.g., mass spectrometry to measure product formation or a coupled-enzyme luminescence assay to detect NADH)[8]
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, purified HSD17B13 enzyme, and NAD+.
-
Incubate for a pre-determined time (e.g., 30 minutes at 37°C).[4]
-
Initiate the reaction by adding the substrate (e.g., estradiol).
-
Allow the reaction to proceed for a specific duration (e.g., 3 hours at 37°C).[4]
-
Stop the reaction and measure the product formation using a suitable detection method.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a four-parameter logistical equation.[4]
Cellular HSD17B13 Activity Assay
This assay evaluates the ability of a compound to inhibit HSD17B13 in a cellular context.
Objective: To determine the cellular potency (IC50) of a test compound.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13.[4]
-
Cell culture medium (e.g., DMEM with 10% FBS).[4]
-
Test compound.
-
Substrate (e.g., estradiol).[4]
-
Cell viability assay kit (e.g., CellTiter-Glo).[4]
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in a 384-well plate and culture for 24 hours.[4]
-
Add serial dilutions of the test compound to the cells and incubate for 30 minutes at 37°C.[4]
-
Add the substrate (e.g., estradiol) to the cells and incubate for 3 hours at 37°C.[4]
-
Collect the supernatant and measure the product concentration (e.g., estrone) by mass spectrometry.
-
In parallel, assess cell viability using a standard assay to rule out cytotoxicity.[4]
-
Normalize the data and calculate the IC50 value.
Conclusion
The inhibition of HSD17B13 presents a promising therapeutic strategy for chronic liver diseases. While a compound specifically named "this compound" is not characterized in public literature, potent and selective small molecule inhibitors like BI-3231 serve as excellent reference compounds for research and development. This guide provides the necessary data and protocols to aid in the evaluation and comparison of HSD17B13 inhibitors, facilitating the advancement of novel therapeutics for liver disease. Researchers should consider the specific requirements of their experimental setup when choosing a reference compound, weighing factors such as potency, selectivity, and mechanism of action.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primarysourceai.substack.com [primarysourceai.substack.com]
- 3. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. enanta.com [enanta.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Hsd17B13-IN-59
Disclaimer: This document provides general guidance for handling Hsd17B13-IN-59, a potent small molecule inhibitor. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must obtain the SDS from the vendor and consult their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols. The information provided here is for investigational use only and is intended to supplement, not replace, formal safety training and institutional protocols.
This guide is designed to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. By providing clear procedural guidance, we aim to be a preferred source for laboratory safety and chemical handling information.
Quantitative Safety Data
The following table summarizes typical quantitative safety data found in an SDS for a potent small molecule inhibitor. Note: These values are illustrative and should be replaced with compound-specific data from the official SDS for this compound.
| Parameter | Value | Source |
| Formula | C₂₀H₁₄ClN₃O₂ | Vendor |
| Molecular Weight | 363.8 g/mol | Vendor |
| Physical State | Solid | Assumed |
| Boiling Point | Not Determined | SDS |
| Melting Point | Not Determined | SDS |
| Flash Point | Not Applicable | SDS |
| Explosion Limits | Not Determined | SDS |
| Odor | Characteristic | SDS |
| Acute Toxicity | No data available. Handle as a potent compound. | SDS |
| Incompatible Materials | Strong oxidizing agents | SDS |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, phosgene | SDS |
Personal Protective Equipment (PPE)
A thorough hazard assessment is required to determine the appropriate PPE for handling this compound.[1][2] The following table outlines the minimum recommended PPE.[1][3][4]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves for incidental contact.[1] For tasks with a higher risk of exposure, consider wearing Silver Shield gloves under the outer nitrile gloves.[1] Change gloves immediately upon contamination. |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standards.[1][5] A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[3][5] |
| Body | Laboratory Coat | A fire-resistant lab coat is recommended, especially when working with flammable solvents.[3] Ensure the coat is fully buttoned. |
| Respiratory | Respirator (as needed) | A risk assessment should determine if respiratory protection is necessary, particularly when handling the compound as a powder outside of a certified chemical fume hood.[3][5] If required, personnel must be fit-tested and trained on the proper use of the selected respirator.[5] |
| Feet | Closed-Toe Shoes | Shoes should fully cover the feet to protect against spills and falling objects.[3] |
Experimental Protocols: Handling and Operational Plan
Adherence to standard operating procedures is critical when working with potent compounds like this compound.
3.1. Engineering Controls
-
All work with the solid form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use of a powder-containment balance enclosure is recommended for weighing the compound.
3.2. Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the desired amount of this compound in a tared, sealed container within a balance enclosure or chemical fume hood.
-
Solubilization: Add the appropriate solvent to the container with the compound. Ensure the container is securely capped and mix gently until the compound is fully dissolved.
-
Use in Experiments: When using the solution, employ safe laboratory practices to avoid splashes and aerosol generation.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable cleaning agent as recommended by your institution's EHS.
3.3. Storage
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The container should be tightly sealed and clearly labeled.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[6]
4.1. Waste Segregation
-
Solid Waste: Items lightly contaminated with this compound, such as gloves, paper towels, and pipette tips, should be collected in a designated, labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not mix incompatible waste streams.[8][9]
-
Sharps: Chemically contaminated sharps, such as needles and razor blades, must be disposed of in a designated, puncture-resistant sharps container.[9]
4.2. Container Management
-
All waste containers must be kept closed except when adding waste.[10]
-
Ensure all waste containers are clearly labeled with their contents.[6]
4.3. Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed waste disposal service.[6]
-
Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of as regular laboratory waste.[10][11] The label on the empty container should be defaced or removed.[10][11]
Visualizations
Diagram 1: Experimental Workflow for Handling this compound
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. essex.ac.uk [essex.ac.uk]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
